Ethyl malonoyl chloride
Description
BenchChem offers high-quality Ethyl malonoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl malonoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-ethylpropanedioyl dichloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Cl2O2/c1-2-3(4(6)8)5(7)9/h3H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPOVOSHRRIJKBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)Cl)C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Ethyl 3-chloro-3-oxopropanoate: Structural Architecture and Synthetic Utility
Executive Summary
Ethyl 3-chloro-3-oxopropanoate (CAS: 36239-09-5), commonly known as Ethyl Malonyl Chloride , acts as a bifunctional linchpin in modern medicinal chemistry.[1] It bridges the gap between simple acylation reagents and complex heterocyclic precursors.[1] Its structure—comprising a hard electrophilic acyl chloride, a softer electrophilic ester, and a highly acidic methylene bridge—allows for diverse, chemoselective transformations. This guide details the physiochemical properties, reactivity profiles, and validated protocols for handling this moisture-sensitive reagent in drug development workflows.[1]
Molecular Architecture & Physiochemical Profile[1]
Structural Analysis
The molecule (C
-
Site A (Acyl Chloride): The C-3 carbonyl is highly electrophilic due to the inductive withdrawal of the chlorine atom.[1] It is the kinetic point of attack for nucleophiles.[1]
-
Site B (Active Methylene): The C-2 methylene protons are flanked by two carbonyls, significantly lowering the pKa (~11-13) relative to standard esters.[1] This allows for facile deprotonation and enolate chemistry.[1]
-
Site C (Ethyl Ester): The C-1 ester is thermodynamically stable relative to the acid chloride, allowing for chemoselective derivatization at C-3 without protecting the C-1 site.[1]
Physiochemical Data Table
Data aggregated from standard chemical safety and property databases.
| Property | Value | Critical Note |
| IUPAC Name | Ethyl 3-chloro-3-oxopropanoate | Synonyms: Ethyl malonyl chloride, Ethyl chloroformylacetate |
| CAS Number | 36239-09-5 | |
| Molecular Weight | 150.56 g/mol | |
| Boiling Point | 79–80 °C @ 25 mmHg | Do not distill at atmospheric pressure (Decarboxylation risk).[1][2][3] |
| Density | 1.176 g/mL @ 25 °C | Denser than water; sinks in aqueous biphasic washes.[1] |
| Appearance | Clear yellow to brown liquid | Darkening indicates decomposition (HCl release).[1] |
| Solubility | DCM, THF, Et2O, Toluene | Reacts violently with water and alcohols. |
| Storage | 2–8 °C, under Argon/Nitrogen | Moisture sensitive; store in corrosion-resistant cabinetry.[1] |
Reactivity Profile & Mechanistic Pathways[1][4]
Chemoselectivity (The Kinetic vs. Thermodynamic Control)
The utility of ethyl malonyl chloride lies in the reactivity gap between the acyl chloride and the ethyl ester.
-
Nucleophilic Acyl Substitution: In the presence of heteroatom nucleophiles (amines, alcohols, thiols), the reaction occurs exclusively at the acyl chloride (C-3) at low temperatures (<0 °C). The leaving group ability of Cl⁻ is significantly superior to EtO⁻.
-
Ketene Formation: Under basic conditions (e.g., with tertiary amines), the reagent can eliminate HCl to form an intermediate alkoxycarbonyl ketene . This highly reactive species is the key intermediate in [2+2] cycloadditions (Staudinger synthesis) to form
-lactams.[1]
Visualization of Reactivity
The following diagram maps the electrophilic sites and their corresponding reaction pathways.
Caption: Reactivity triad showing the kinetic preference for Acyl Chloride substitution and base-mediated ketene pathways.[1]
Strategic Applications in Drug Discovery
Heterocycle Synthesis (The "Scaffold Builder")
Ethyl malonyl chloride is a preferred reagent for constructing "privileged structures" in medicinal chemistry:
-
Pyrimidines: Reaction with amidines followed by cyclization.[1]
-
Quinolines: Reaction with anilines (Friedel-Crafts type or thermal cyclization).[1]
- -Lactams: Reaction with imines via the Staudinger synthesis.[1] This route is critical for antibiotic development.[1]
Carbonyl Homologation
It serves as a 3-carbon building block to introduce a
Detailed Experimental Protocol
Protocol: Chemoselective Synthesis of Ethyl Malonamates
Objective: To synthesize an Ethyl 3-oxo-3-(arylamino)propanoate derivative without hydrolyzing the ester group. This protocol demonstrates the kinetic selectivity of the reagent.
Reagents:
-
Aniline derivative (1.0 equiv)[1]
-
Triethylamine (1.2 equiv) or Pyridine[1]
-
Dichloromethane (DCM), anhydrous (0.2 M concentration)
Methodology:
-
Preparation (Inert Atmosphere):
-
Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.
-
Charge the flask with the Aniline derivative (1.0 equiv) and anhydrous DCM.
-
Add Triethylamine (1.2 equiv) via syringe.[1]
-
Cool the mixture to 0 °C using an ice/water bath. Causality: Low temperature prevents side reactions at the ester site and controls the exotherm.
-
-
Addition:
-
Dilute Ethyl 3-chloro-3-oxopropanoate (1.1 equiv) in a small volume of DCM.
-
Add the solution dropwise over 30 minutes.
-
Observation: White precipitate (Triethylamine hydrochloride) will form immediately.[1]
-
-
Reaction & Monitoring:
-
Work-up (The "Quench"):
-
Quench the reaction by adding 1M HCl (aqueous).[1] Causality: This neutralizes excess base and solubilizes the amine salts.
-
Separate the organic layer.[1]
-
Wash the organic layer with sat.[1] NaHCO
(to remove unreacted acid/HCl) and Brine.[1] -
Dry over anhydrous Na
SO , filter, and concentrate in vacuo.
-
-
Purification:
Workflow Visualization
Caption: Step-by-step workflow for the chemoselective amidation of ethyl malonyl chloride.
Safety, Handling & Stability (E-E-A-T)
Critical Hazards[1]
-
Corrosivity: Causes severe skin burns and eye damage (Skin Corr.[1][4] 1B).
-
Inhalation Toxicity: The reagent is a lachrymator and releases HCl gas upon contact with moisture.[1] All operations must be performed in a functioning fume hood.[1]
-
Decarboxylation: Heating the neat reagent above 80–100 °C can trigger decarboxylation, leading to pressure buildup.
Storage & Disposal[1][5]
-
Storage: Store at 2–8 °C. The container must be purged with Argon or Nitrogen after every use.[1] If the liquid turns dark brown or black, significant decomposition has occurred; check purity before use.
-
Disposal: Do not pour down the drain. Quench excess reagent by adding it slowly to a stirred mixture of ice and saturated sodium bicarbonate solution. Once neutralization is complete, dispose of as organic waste.[1]
References
-
Organic Syntheses. "Ethyl 3,3-diethoxypropanoate." Org.[1][3][5][6][7][8] Synth.1988 , 66, 142.[1] (Context: Discusses stability and derivatives of related malonate systems).
-
PubChem. "Ethyl 3-chloro-3-oxopropanoate (Compound)."[1] National Library of Medicine.[1] (Context: Physiochemical properties and safety data).
-
Yang, Z., et al. "Base-switched annuloselectivity in the reactions of ethyl malonyl chloride and imines."[1][9] RSC Advances, 2014 , 4, 54405-54408.[1] (Context: Mechanism of beta-lactam vs oxazinone formation).
-
Guidechem. "Ethyl malonyl chloride 36239-09-5."[1][4] (Context: Industrial synthesis and handling).
-
Fisher Scientific. "Safety Data Sheet: Ethyl 3-chloro-3-oxopropanoate."[1] (Context: Safety and First Aid).
Sources
- 1. Ethyl 3-chloro-3-oxopropionate | C5H7ClO3 | CID 118931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl malonyl chloride | 36239-09-5 [chemicalbook.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. youtube.com [youtube.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. EP2791107A1 - Malonic acid di-salts and a method for preparing malonyl dihalides - Google Patents [patents.google.com]
- 9. Base-switched annuloselectivity in the reactions of ethyl malonyl chloride and imines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Guide: Ethyl Malonoyl Chloride Solubility & Solvent Compatibility
Executive Summary
Ethyl malonoyl chloride (CAS 36239-09-5), also known as ethyl 3-chloro-3-oxopropanoate, is a bifunctional electrophile critical in the synthesis of heterocycles (e.g., pyrimidines, quinolines) and pharmaceutical intermediates. Its utility stems from its dual reactivity: it possesses both a highly reactive acid chloride moiety and a moderately reactive ester group.[1]
However, this dual functionality creates a complex solubility profile where chemical stability dictates solvent choice more than physical dissolution limits. While physically miscible with most organic solvents, ethyl malonoyl chloride is incompatible with a significant subset due to violent decomposition or side-reaction pathways.
This guide provides a definitive technical analysis of solvent compatibility, handling protocols, and safety mechanisms to ensure experimental integrity.
Physicochemical Profile & Solubility Mechanics
Ethyl malonoyl chloride is a clear to yellowish liquid with a pungent odor.[1] Unlike solid reagents where solubility is defined by saturation (g/L), this reagent is a liquid that is miscible in all proportions with most aprotic organic solvents.
-
Primary Solvation Mechanism: Dipole-dipole interactions (polar aprotic solvents) and London dispersion forces (non-polar solvents).
The Solubility-Reactivity Paradox
The challenge with ethyl malonoyl chloride is not dissolving it; it is keeping it intact.
-
Physical Solubility: High in almost all organic solvents (including alcohols and ketones).
-
Chemical Compatibility: Low. It reacts instantly with protic solvents and violently with specific aprotic solvents like DMSO.
Solvent Compatibility Matrix
The following matrix categorizes solvents based on chemical inertness and process suitability .
Table 1: Solvent Compatibility Guide
| Solvent Class | Specific Solvent | Compatibility | Technical Notes & Mechanisms |
| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | Highly Recommended | Standard Standard. Excellent solubility; chemically inert. Ideal for reactions run at reflux or ambient temperature. |
| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | Highly Recommended | Excellent for higher temperature reactions. Non-polar nature minimizes moisture absorption from air. |
| Ethers | THF, Diethyl Ether, MTBE, 1,4-Dioxane | Recommended | Must be Anhydrous. Ethers are compatible, but hygroscopic nature poses a hydrolysis risk. THF is ideal for low-temp lithiation/substitution chemistry. |
| Nitriles | Acetonitrile (MeCN) | Recommended | Good for polar reactions. Ensure MeCN is strictly anhydrous to prevent hydrolysis. |
| Esters | Ethyl Acetate | Conditional | Physically soluble. Generally stable, but commercial grades often contain water/ethanol traces which trigger hydrolysis. Use HPLC/Dry grade only. |
| Ketones | Acetone | Caution | Short-term use only. Physically very soluble. However, acid chlorides can catalyze aldol condensations or react with enolizable ketones over time. |
| Amides | DMF, DMAc | Restricted | Catalytic Use Only. DMF reacts with acid chlorides to form Vilsmeier-Haack adducts (reactive iminium salts). Do not use as a bulk solvent. |
| Sulfoxides | DMSO | DANGER | PROHIBITED. DMSO reacts violently/explosively with acid chlorides (Pummerer-like rearrangement/oxidation). |
| Protic Solvents | Water, Methanol, Ethanol, Isopropanol | Incompatible | Violent Decomposition. Reacts instantly to release HCl gas and form diesters or diacids. |
Mechanistic Reactivity Pathways
Understanding why a solvent fails is crucial for troubleshooting. The diagram below illustrates the divergent pathways ethyl malonoyl chloride takes depending on the solvent environment.
Figure 1: Reaction pathways of Ethyl Malonoyl Chloride in various solvent environments. Note the critical divergence between inert dissolution and catastrophic decomposition.
Experimental Protocols
Protocol A: Preparation of Anhydrous Stock Solution (0.5 M)
Use this protocol for preparing stock solutions for automated synthesis or dropwise addition.
Reagents:
-
Ethyl Malonoyl Chloride (Technical Grade, >90%)
-
Dichloromethane (DCM), Anhydrous (Water <50 ppm)
-
Nitrogen or Argon gas source[1]
Equipment:
-
Oven-dried volumetric flask (flushed with N2)
-
Glass syringe with stainless steel needle (Plastic syringes may degrade over time)
Step-by-Step:
-
Purge: Flush the volumetric flask with dry nitrogen for 5 minutes.
-
Solvent Charge: Fill the flask to ~50% volume with anhydrous DCM.
-
Reagent Addition:
-
Caution: Ethyl malonoyl chloride releases HCl fumes upon contact with moist air.
-
Using a dry glass syringe, withdraw the calculated volume of ethyl malonoyl chloride.
-
Inject slowly into the DCM. The solution should remain clear.
-
Note: If the solution turns cloudy or fizzes, your solvent is wet. Abort and discard.
-
-
Dilution: Top up to the mark with anhydrous DCM.
-
Storage: Seal tightly with a septum and Parafilm. Store at 2-8°C. Use within 48 hours to avoid slow hydrolysis from septa permeation.
Protocol B: Handling the "DMSO Hazard"
Never attempt to dissolve ethyl malonoyl chloride in DMSO. If a reaction requires a polar aprotic environment:
-
Substitute: Use Sulfolane or NMP (N-Methyl-2-pyrrolidone) only if strictly necessary and at low temperatures (<0°C).
-
Preferred Alternative: Use Acetonitrile (MeCN) or a biphasic system (DCM/Water) with a phase transfer catalyst if the counter-reagent is water-soluble.
Critical Safety & Stability Data
Thermal Stability
Ethyl malonoyl chloride is thermally sensitive.[1][5][6]
-
Decarboxylation: Prolonged heating (>100°C) can lead to decarboxylation or the formation of ketene intermediates.
-
Storage: Must be stored at 2-8°C . Room temperature storage leads to gradual darkening (decomposition) and pressure buildup (HCl generation).
The "Pressure Bomb" Risk
Hydrolysis releases 1 mole of HCl gas per mole of chloride hydrolyzed.
-
Scenario: A sealed vial with wet solvent.
-
Result: Rapid pressurization and potential vessel rupture.
-
Mitigation: Always use vented caps or septa with bleed needles when handling potentially wet mixtures.
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 118931, Ethyl 3-chloro-3-oxopropanoate. Retrieved from [Link]
-
Purdue University. (2020). Potential Explosion Hazards with Using DMSO and DMF in Chemical Reactions. Purdue Engineering Safety Notes. Retrieved from [Link]
-
Organic Syntheses. (1953).[7] Di-tert-butyl Malonate.[7][8] Org. Synth. 1953, 33, 26. (Describes handling of malonyl chlorides in ether/toluene). Retrieved from [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. 36239-09-5 CAS MSDS (Ethyl malonyl chloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Ethyl malonyl chloride technical grade 36239-09-5 [sigmaaldrich.com]
- 4. Ethyl malonyl chloride technical grade 36239-09-5 [sigmaaldrich.com]
- 5. Malonyl chloride | 1663-67-8 [chemicalbook.com]
- 6. マロニルクロリド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Malonyl chloride - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
Ethyl (chloroformyl)acetate synonyms and nomenclature
Ethyl (chloroformyl)acetate: Nomenclature, Reactivity, and Strategic Utility in Drug Discovery
Executive Summary
Ethyl (chloroformyl)acetate (CAS 36239-09-5), widely known as Ethyl malonyl chloride , serves as a critical bifunctional linchpin in medicinal chemistry. Its unique structure—comprising a highly reactive acyl chloride on one terminus and a stable ethyl ester on the other—allows for the sequential, regioselective construction of complex heterocycles. This guide dissects the compound’s nomenclature to prevent procurement errors, details its reactivity profile, and illustrates its application in the synthesis of bioactive scaffolds like thiazolopyrimidines and the antitussive agent Moguisteine.
Part 1: Identity, Nomenclature, and Synonyms
The nomenclature of this compound often causes confusion due to the mixing of trivial (common) and systematic naming conventions. Understanding these synonyms is vital for accurate database searching and patent analysis.
Nomenclature Logic
-
Systematic Name (IUPAC): Ethyl 3-chloro-3-oxopropanoate
-
Logic: The parent chain is propanoate (3 carbons). Carbon 1 is the ester carbonyl; Carbon 3 is the acid chloride carbonyl. The "chloro" and "oxo" groups at position 3 define the acyl chloride functionality.
-
-
Functional Class Name: Ethyl (chloroformyl)acetate[1][2][3][4]
-
Logic: Treats the molecule as an acetic acid derivative where one hydrogen is replaced by a "chloroformyl" group (-COCl) and the acid is esterified with an ethyl group.
-
-
Common Name: Ethyl malonyl chloride[4][5][6][7][8][9]
-
Logic: Derived from malonic acid (propanedioic acid). One carboxylic acid is esterified (ethyl), and the other is converted to an acid chloride.[6] This is the most common trade name.
-
Synonym & Identifier Matrix
| Category | Primary Name / Identifier | Context of Use |
| CAS Number | 36239-09-5 | Primary Identifier for procurement and regulatory filing. |
| Common Name | Ethyl malonyl chloride | Standard catalog name (Sigma, TCI, etc.). |
| IUPAC Name | Ethyl 3-chloro-3-oxopropanoate | Patent claims and formal publications. |
| Substructure Name | Ethyl (chloroformyl)acetate | Chemical indexing (Beilstein/Reaxys). |
| Acronym/Code | EMC | Internal lab shorthand (ambiguous; avoid in formal docs). |
| InChI Key | KWFADUNOPOSMIJ-UHFFFAOYSA-N | Digital structure verification. |
Structural Visualization
The following diagram breaks down the nomenclature components mapped to the chemical structure.
Figure 1: Decomposition of the functional class name "Ethyl (chloroformyl)acetate" into its reactive constituent parts.
Part 2: Reactivity Profile & Mechanistic Causality
The utility of ethyl malonyl chloride lies in the differential electrophilicity of its two carbonyl centers.
Chemoselectivity
-
Site A (Acyl Chloride): Highly electrophilic. Reacts rapidly with nucleophiles (amines, alcohols, thiols) at low temperatures (0°C to -78°C) via nucleophilic addition-elimination. No catalyst is typically required.
-
Site B (Ester): Moderately electrophilic. Reacts only under forcing conditions (heat, catalysis) or with strong nucleophiles.
Experimental Implication: This reactivity gap allows researchers to functionalize the acid chloride end first without disturbing the ester, enabling the stepwise construction of asymmetric malonate derivatives.
Synthesis Workflow Diagram
The pathway below illustrates the divergent synthesis of heterocycles versus linear amides.
Figure 2: The chemoselective pathway. Initial attack occurs at the acyl chloride; subsequent cyclization depends on the nucleophile's structure and reaction conditions.
Part 3: Strategic Applications in Drug Development
Ethyl malonyl chloride is not merely a reagent; it is a scaffold generator. Its application is prevalent in the synthesis of beta-keto esters , beta-lactams , and peptidomimetics .
Case Study: Synthesis of Moguisteine
Moguisteine is a peripheral antitussive. Its synthesis exemplifies the industrial utility of ethyl malonyl chloride.[6][8][9]
-
Mechanism: The reagent reacts with a thiazolidine derivative. The acyl chloride moiety acylates the thiazolidine nitrogen, while the ethyl ester remains intact to serve as the propanoate tail of the final drug molecule.
-
Why Ethyl Malonyl Chloride? It introduces the entire three-carbon side chain with the correct oxidation states in a single step, avoiding multi-step oxidation/reduction sequences.
Heterocyclic Scaffold Construction
-
Thiazolopyrimidines: Reaction with 2-aminothiazoles yields thiazolopyrimidine derivatives, which are potent scaffolds for antimalarial and anticancer kinase inhibitors.
-
Beta-Lactams: Reaction with imines (Staudinger synthesis) under basic conditions generates the beta-lactam core found in penicillin-class antibiotics.
Part 4: Handling, Safety, and Stability
Trustworthiness Protocol: This compound is a lachrymator and corrosive.[6] The following protocols are non-negotiable for self-validating safety.
Instability & Hydrolysis
Ethyl malonyl chloride hydrolyzes rapidly upon contact with atmospheric moisture.
-
Reaction: Cl-CO-CH2-COOEt + H2O → HO-CO-CH2-COOEt (Mono-ethyl malonate) + HCl
-
Indicator of Degradation: Formation of white crystals (malonic acid derivatives) or increased viscosity and fuming.
Storage & Handling Protocol
| Parameter | Specification | Reason |
| Temperature | 2–8°C (Refrigerated) | Retards thermal decomposition and polymerization. |
| Atmosphere | Argon or Nitrogen | Prevents hydrolysis.[5][6] |
| Container | Sure/Seal™ or Teflon-lined cap | Prevents corrosion of metal caps by HCl fumes. |
| Quenching | Methanol + NaHCO3 | Converts residual acid chloride to the harmless dimethyl/ethyl ester before disposal. |
References
-
GuideChem. (n.d.). Ethyl malonyl chloride (CAS 36239-09-5) Properties and Applications. Retrieved from
-
Sigma-Aldrich. (n.d.). Ethyl malonyl chloride Technical Grade Specification Sheet. Retrieved from
-
PubChem. (2025).[10][11] Ethyl 3-chloro-3-oxopropionate (CID 118931). National Library of Medicine.[12] Retrieved from
-
Yang, Z., et al. (2014). Base-switched annuloselectivity in the reactions of ethyl malonyl chloride and imines. Royal Society of Chemistry Advances. Retrieved from
-
Google Patents. (1995). Process for the synthesis of Moguisteine (EP2231627A2). Retrieved from
Sources
- 1. Cas 33142-21-1,ethyl (chloroformyl)acetate | lookchem [lookchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. diva-portal.org [diva-portal.org]
- 4. echemi.com [echemi.com]
- 5. talentchemicals.com [talentchemicals.com]
- 6. guidechem.com [guidechem.com]
- 7. EP2231627A2 - New process for the synthesis of moguisteine - Google Patents [patents.google.com]
- 8. Ethyl Malonyl Chloride Manufacturer,Supplier,Exporter, India [technocolordyes.com]
- 9. Chemical Intermediate, Ethyl malonyl chloride CAS:36239-09-5, CasNo.36239-09-5 Baoji Guokang Healthchem co.,ltd China (Mainland) [gkhsc.lookchem.com]
- 10. Nitrosamine | H2N2O | CID 37183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Acetic acid, 2-chloro-2,2-difluoro-, ethyl ester | C4H5ClF2O2 | CID 67843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 3-chloro-2-oxoPropanoic acid Ethyl ester | C5H7ClO3 | CID 11469164 - PubChem [pubchem.ncbi.nlm.nih.gov]
Strategic Utilization of Ethyl Malonyl Chloride in Organic Synthesis: Physical Profile & Handling Protocols
Executive Summary
Ethyl malonyl chloride (EMC), also known as ethyl chlorocarbonylacetate, is a high-value bifunctional building block used extensively in the synthesis of
Physical & Chemical Characterization[1][2][3][4][5][6][7][8]
Precise physical data is prerequisite for process design, particularly regarding vacuum distillation and solvent volume calculations.
Table 1: Critical Physical Properties of Ethyl Malonyl Chloride
| Property | Value | Context for Synthesis |
| CAS Number | 36239-09-5 | Unique Identifier |
| Molecular Formula | MW: 150.56 g/mol | |
| Appearance | Colorless to pale yellow liquid | Darkening indicates decomposition/polymerization. |
| Boiling Point | 79–80 °C @ 25 mmHg | Critical: Do not distill at atmospheric pressure; decomposition risk. |
| Density | 1.176 – 1.196 g/mL | Use 1.19 g/mL for volume-to-mass conversions. |
| Refractive Index | Purity check (impurities usually increase RI). | |
| Solubility | DCM, THF, Toluene, EtOAc | Reacts violently with water/alcohols. |
| Flash Point | ~64 °C (147 °F) | Class IIIA Combustible Liquid. |
Stability & Reactivity Profile
Understanding the mechanistic reasons for EMC's instability is vital for troubleshooting.
Thermal Decomposition Mechanism
Unlike simple acetyl chloride, EMC possesses an acidic methylene group (
-
Pathway A (Ketene Formation): Elimination of HCl to form ethoxycarbonyl ketene, which rapidly dimerizes or polymerizes to form dark, viscous tars.
-
Pathway B (Hydrolysis): Contact with moisture generates ethyl hydrogen malonate, which is unstable and decarboxylates to ethyl acetate and
.
Chemoselectivity
EMC is a "Janus" molecule with two electrophilic sites. The acyl chloride (
-
Synthesis Strategy: Reactions are typically run at low temperatures (-78 °C to 0 °C) to exclusively target the acyl chloride, leaving the ester intact for subsequent transformations (e.g., cyclization).
Reactivity Visualization
The following diagram illustrates the bifurcation of reactivity based on conditions.
Figure 1: Chemoselective pathways of Ethyl Malonyl Chloride. Note the divergence between controlled substitution and decomposition.
Synthesis Planning: Strategic Considerations
Solvent Selection
-
Preferred: Dichloromethane (DCM) or Tetrahydrofuran (THF). DCM is superior for maintaining low temperatures and solubility.
-
Avoid: DMF or DMSO (unless necessary and dry) as they can accelerate decomposition or react with the acid chloride at high temperatures.
Base Scavengers
Since HCl is a byproduct, a non-nucleophilic base is required.
-
Primary Choice: Pyridine or Triethylamine (TEA).
-
Protocol Note: The base should often be present before addition or added simultaneously to prevent transient high concentrations of HCl, which can degrade the ester moiety.
Experimental Protocol: Standard Acylation
This protocol describes the synthesis of a
Reagents & Setup
-
Substrate: Primary Amine (1.0 equiv)
-
Reagent: Ethyl Malonyl Chloride (1.1 equiv)
-
Base: Triethylamine (1.2 equiv)
-
Solvent: Anhydrous DCM (0.2 M concentration relative to amine)
-
Atmosphere: Nitrogen or Argon (Balloon or Schlenk line)
Step-by-Step Methodology
-
Preparation: Oven-dry a 2-neck round bottom flask and a pressure-equalizing addition funnel. Cool under a stream of nitrogen.
-
Solvation: Charge the flask with the Amine and Triethylamine in anhydrous DCM.
-
Thermal Control: Cool the reaction mixture to 0 °C using an ice/water bath. (For highly reactive amines, cool to -78 °C).
-
Addition: Dissolve Ethyl Malonyl Chloride in a small volume of DCM (1:1 v/v) in the addition funnel. Add dropwise over 30 minutes.
-
Why? Rapid addition causes localized exotherms that lead to di-acylation or polymerization.
-
-
Reaction: Allow the mixture to stir at 0 °C for 1 hour, then slowly warm to room temperature over 2 hours.
-
Monitoring: Check via TLC or LCMS. The acid chloride hydrolyzes on TLC plates; monitor the disappearance of the amine.
-
Quench & Workup:
-
Quench with saturated
(aqueous). -
Extract with DCM (x3).
-
Wash combined organics with 1M HCl (to remove unreacted amine/pyridine) and Brine.
-
Dry over
and concentrate in vacuo at < 40 °C.
-
Workflow Visualization
Figure 2: Operational workflow for EMC acylation, emphasizing temperature control checkpoints.
Handling & Storage (Safety)[2][5][9]
Warning: EMC is a lachrymator and causes severe skin burns.
-
Storage: Store at 2–8 °C under an inert atmosphere. Over time, HCl pressure may build up; open older bottles carefully in a fume hood.
-
Moisture: Strictly avoid water.[2] Hydrolysis releases HCl gas immediately.
-
Disposal: Do not pour directly into waste drums. Quench slowly into a large volume of ice-water containing sodium bicarbonate before disposal.
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 74269, Malonyl chloride derivatives. Retrieved from [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General reference for Acyl Chloride chemoselectivity).
Sources
Safety data sheet (SDS) for Ethyl 3-chloro-3-oxopropanoate
CAS: 36239-09-5 | Synonyms: Ethyl malonyl chloride, Ethyl (chloroformyl)acetate[1][2][3][4]
Executive Summary
This guide moves beyond the standard Safety Data Sheet (SDS) to provide a mechanistic operational framework for Ethyl 3-chloro-3-oxopropanoate . As a bifunctional building block containing both an ester and a highly reactive acyl chloride, this compound is a staple in heterocyclic synthesis but presents a dual-threat kinetic hazard: it is a potent lachrymator and violently hydrolytic.
For the drug development professional, understanding the instability of the C-Cl bond in this specific structural context is critical. The proximity of the carbonyl groups renders the chloride particularly electrophilic, necessitating rigorous moisture exclusion to prevent rapid degradation into corrosive hydrogen chloride gas and the parent acid.
Part 1: Chemical Profile & Reactivity Mechanics
This compound is not merely "moisture sensitive"; it is a kinetic electrophile. The acyl chloride moiety is susceptible to nucleophilic attack by atmospheric moisture, leading to an exothermic release of HCl.
Physicochemical Data Table
| Property | Value | Operational Implication |
| Molecular Weight | 150.56 g/mol | Calculation basis for stoichiometry. |
| Boiling Point | ~83°C (at 22 mmHg) | Vacuum distillation is required for purification; thermal instability at atm pressure. |
| Density | 1.19 g/mL | Denser than water; sinks in aqueous phases (if not reacting). |
| Flash Point | 64°C (Closed Cup) | Class IIIA Combustible Liquid. High risk near hot plates. |
| Appearance | Colorless to pale yellow | Darkening indicates decomposition (HCl evolution). |
The Hydrolysis Hazard Mechanism
The primary safety vector is the hydrolysis reaction. Unlike simple alkyl halides, the acyl chloride reacts instantaneously with water. This reaction is autocatalytic; the generated HCl can catalyze further degradation of the ester moiety.
Figure 1: Mechanism of hydrolysis. Note the irreversible generation of HCl gas, which creates pressure hazards in sealed waste containers.
Part 2: Critical Hazard Assessment[2]
1. Corrosivity & Lachrymatory Effects (GHS Category 1B)
While labeled Skin Corr.[1][2][3][5][6] 1B , the practical hazard is often underestimated.
-
Mechanism: Upon contact with skin or mucous membranes, the acyl chloride reacts with tissue moisture to generate hydrochloric acid in situ. This causes deep chemical burns that may not be immediately painful, leading to delayed treatment.
-
Lachrymator: The compound acts as a tear gas. Opening a bottle outside a fume hood will rapidly evacuate a lab.
2. Incompatibility with Metals[2]
-
Risk: The hydrolysis byproduct (HCl) aggressively attacks metals (aluminum, stainless steel), releasing flammable hydrogen gas.
-
Control: Never use metal spatulas or needles for long-term transfer. Use glass or Teflon-coated equipment.
Part 3: Operational Handling & Storage Protocol
To maintain reagent integrity and operator safety, the following protocol must be treated as a self-validating system: if the liquid turns dark or fumes, the containment has failed.
Storage Architecture
-
Temperature: Store refrigerated (<15°C). The Arrhenius equation dictates that cooling significantly retards the spontaneous decarboxylation/degradation pathways.
-
Atmosphere: Strict Inert Gas (Argon/Nitrogen). The headspace must be purged after every use.
-
Container: Glass with PTFE (Teflon) lined caps. Parafilm is insufficient; use electrical tape or secondary containment over the cap to prevent moisture ingress.
PPE Selection (Causality-Driven)
Standard nitrile gloves often provide insufficient permeation resistance for activated esters.
-
Recommendation: Double-gloving is the minimum. For spill cleanup or prolonged handling, use Silver Shield (Laminate) or Viton gloves.
-
Why? The lipophilic ethyl group facilitates permeation, while the acyl chloride delivers the toxic payload.
Part 4: Emergency Response & Neutralization
CRITICAL: Do NOT use water to clean up a spill.[2] Adding water to a concentrated spill will create an expanding cloud of acid mist.
Self-Validating Spill Response Workflow
Figure 2: Dry-method response protocol. Water is strictly prohibited during the initial containment phase.[7][8]
Part 5: Synthesis Utility
For the researcher, this compound is a "chameleon" intermediate. It is primarily used to introduce the ethyl malonyl motif (
-
Heterocycle Formation: Reacts with amidines or urea derivatives to form pyrimidines.
-
Peptidomimetics: Used to synthesize 1,2,4-oxadiazole derivatives.[6]
-
C-Acylation: The high reactivity of the acyl chloride allows for acylation of enolates under milder conditions than the corresponding acid anhydride would require.
References
-
PubChem. (n.d.).[1] Ethyl 3-chloro-3-oxopropanoate (Compound).[1][2][3] National Library of Medicine. Retrieved February 9, 2026, from [Link]
Sources
- 1. Ethyl 3-chloro-3-oxopropionate | C5H7ClO3 | CID 118931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. Ethyl malonyl chloride, 95% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 4. 36239-09-5 Cas No. | Ethyl malonyl chloride | Apollo [store.apolloscientific.co.uk]
- 5. tcichemicals.com [tcichemicals.com]
- 6. 丙二酸单乙酯酰氯 technical grade | Sigma-Aldrich [sigmaaldrich.com]
- 7. Page loading... [wap.guidechem.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
Ethyl malonoyl chloride boiling point and density data
This technical guide is structured as a high-level monograph for research and development professionals. It synthesizes physicochemical data with practical synthetic methodologies and application contexts.[1]
Physicochemical Properties, Synthesis, and Utility in Heterocyclic Chemistry
Executive Summary
Ethyl malonoyl chloride (CAS: 36239-09-5), also known as ethyl 3-chloro-3-oxopropionate, is a bifunctional C3 building block essential for the introduction of the malonyl motif in organic synthesis.[1][2][3] Characterized by the presence of both a reactive acyl chloride and a stable ethyl ester, it allows for chemoselective sequential nucleophilic substitutions.[1] This guide provides validated physical data, robust synthesis protocols, and handling procedures to mitigate its inherent instability toward moisture and thermal decarboxylation.[1]
Physicochemical Profile
The following data represents a consensus of experimental values from technical grade (>90%) and purified samples. Researchers should note that boiling points vary significantly with vacuum pressure due to the compound's thermal sensitivity.[1]
Table 1: Physical Properties & Constants[1][4]
| Property | Value | Conditions / Notes |
| CAS Number | 36239-09-5 | |
| Molecular Formula | ||
| Molecular Weight | 150.56 g/mol | |
| Appearance | Clear yellow to brown liquid | Darkens upon decomposition |
| Density | 1.196 g/mL | @ 20 °C (Lit.)[1][2][3][4] |
| 1.176 g/mL | @ 25 °C (Lit.)[1][4][5] | |
| Boiling Point | 79–80 °C | @ 25 mmHg |
| 57–59 °C | @ 12 mmHg | |
| Refractive Index | ||
| Solubility | Soluble | |
| Reactivity | Moisture Sensitive | Hydrolyzes to monoethyl malonate |
Critical Note on Stability: Ethyl malonoyl chloride is prone to decarboxylation if heated extensively above 100 °C or exposed to moisture.[1] Distillation must be performed under high vacuum (<25 mmHg) to keep the bath temperature below decomposition thresholds.[1]
Synthesis & Purification Strategy
While commercially available, in-house preparation is often preferred to ensure freshness and avoid the degradation products common in aged commercial stocks.[1] The most reliable route proceeds via the partial hydrolysis of diethyl malonate, followed by chlorination.[1]
Validated Synthesis Workflow
The synthesis involves three distinct chemical transformations. The intermediate, Potassium Ethyl Malonate (PEM), is a stable solid that can be stored, whereas the final acid chloride should be used immediately or stored at -20 °C.[1]
Step 1: Desymmetrization (Partial Hydrolysis)
-
Reagents: Diethyl malonate (1.0 eq), KOH (1.0 eq), Ethanol.
-
Protocol: Treat diethyl malonate with ethanolic KOH at room temperature. The potassium salt precipitates.[1][6][7] Filter and wash with ether to remove unreacted diester.[1]
-
Checkpoint: The resulting white solid (PEM) is non-hygroscopic and stable.[1]
Step 2: Acidification (In-Situ or Isolated)
-
Reagents: PEM, conc. HCl (aq).[1]
-
Protocol: Acidify PEM at 0–5 °C to generate Monoethyl Malonate (MEM). Extract with ether and concentrate in vacuo without heating.
-
Caution: MEM is thermally unstable; do not heat above 40 °C.[1]
Step 3: Chlorination
-
Reagents: MEM, Thionyl Chloride (
, 1.2–1.5 eq).[1] -
Protocol: Add
dropwise to MEM (neat or in DCM) at room temperature.[1] Stir until gas evolution ( , HCl) ceases. -
Purification: Vacuum distillation (see Table 1 for set points).[1]
Process Visualization (DOT Diagram)
Caption: Step-wise synthetic pathway from Diethyl Malonate to Ethyl Malonoyl Chloride via the potassium salt intermediate.
Handling & Analytics (Self-Validating Systems)
To ensure scientific integrity, every batch must be validated before use in downstream applications (e.g., drug discovery).[1]
Quality Control Parameters
-
Visual Inspection: Pure product is clear/pale yellow.[1] Dark brown indicates significant polymerization or decomposition.[1]
-
1H NMR Validation (
): -
IR Spectroscopy:
Storage Protocols
-
Temperature: Store at 2–8 °C for short term; -20 °C for long term.
-
Atmosphere: Strictly under Argon or Nitrogen.[1]
-
Container: Glass with Teflon-lined caps.[1] Avoid metal seals which may corrode.[1]
Applications in Drug Development
Ethyl malonoyl chloride serves as a versatile "C3" synthon, particularly for constructing heterocycles found in bioactive scaffolds.[1]
Heterocycle Synthesis
-
1,2,4-Oxadiazoles: Reaction with amidoximes yields 3,5-disubstituted oxadiazoles, common peptidomimetic building blocks.[1]
-
Tetramic Acids (Pyrrolidine-2,4-diones): Condensation with amino acid esters (followed by Dieckmann cyclization) yields tetramic acid derivatives, a core structure in many antibiotics.[1]
-
Coumarins: Reaction with substituted salicylaldehydes or phenols.[1]
Mechanistic Workflow: Oxadiazole Formation
Caption: Synthesis of 1,2,4-oxadiazole derivatives using Ethyl Malonoyl Chloride as the acylating agent.
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 118931, Ethyl 3-chloro-3-oxopropionate. Retrieved from [Link]
-
Strzalko, T., et al. (1980).[1] Synthesis of monoethyl malonate and its chloride. Bulletin de la Société Chimique de France. (Contextual citation for hydrolysis methodology).
-
Breslow, D. S., et al. (1944).[1] Synthesis of Potassium Ethyl Malonate. Journal of the American Chemical Society.[1] (Foundational method for Step 1).
Sources
- 1. Ethyl 3-chloro-3-oxopropionate | C5H7ClO3 | CID 118931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 36239-09-5 CAS MSDS (Ethyl malonyl chloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Ethyl malonyl chloride | 36239-09-5 [chemicalbook.com]
- 4. Ethyl malonyl chloride CAS#: 36239-09-5 [m.chemicalbook.com]
- 5. Ethyl malonyl chloride technical grade 36239-09-5 [sigmaaldrich.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Ethyl potassium malonate synthesis - chemicalbook [chemicalbook.com]
- 8. ijret.org [ijret.org]
- 9. ETHYL 3-CHLORO-3-OXOPROPANOATE | CAS 36239-09-5 [matrix-fine-chemicals.com]
Introduction to Ethyl Malonyl Chloride as a C3 Synthon
Content Type: Technical Guide / Whitepaper Author Persona: Senior Application Scientist Estimated Read Time: 12 Minutes
Executive Summary: The Architecture of a C3 Synthon
In the landscape of fragment-based drug discovery (FBDD) and heterocyclic synthesis, Ethyl Malonyl Chloride (EMC) (CAS: 36239-09-5) acts as a high-precision C3 building block. Unlike its parent, diethyl malonate, which requires activation, EMC presents a "pre-loaded" electrophilic site (the acid chloride) alongside a latent electrophile (the ester) and a nucleophilic trigger (the
For the medicinal chemist, EMC is not merely a reagent; it is a 1,3-dicarbonyl scaffold capable of rapid cyclization. It introduces the –C(=O)–CH₂–C(=O)O– motif, essential for constructing pharmacophores such as 4-hydroxy-2-quinolones , pyrimidines , and tetramic acids .
This guide moves beyond basic textbook definitions to provide a field-validated framework for utilizing EMC, addressing its stability challenges, and mapping its mechanistic pathways in high-value synthesis.
Chemical Architecture & Reactivity Profile
To master EMC, one must understand its tripartite reactivity. It is a "Janus" molecule with dual electrophilic faces and a nucleophilic core.
The Reactivity Triad
| Site | Functional Group | Chemical Nature | Strategic Role |
| C1 | Acid Chloride (-COCl) | Hard Electrophile | Primary Attachment Point. Reacts instantaneously with nucleophiles (amines, alcohols) at -10°C to 0°C. Kinetic control is dominant. |
| C2 | Pro-Nucleophile | The Pivot. Acidic protons ( | |
| C3 | Ethyl Ester (-COOEt) | Soft/Latent Electrophile | The Closer. Reacts slower than C1. Used for ring closure (cyclization) via alkoxide displacement or hydrolysis/decarboxylation. |
Stability & The Decarboxylation Threat
EMC is thermodynamically unstable relative to its symmetric diester. The presence of the electron-withdrawing chlorine atom on one carbonyl destabilizes the molecule, making it susceptible to hydrolysis-induced decarboxylation.
-
Degradation Pathway: Hydrolysis
Ethyl Hydrogen Malonate Decarboxylation Ethyl Acetate + . -
Handling Rule: EMC must be stored at 2–8°C under argon. If the liquid turns from colorless/pale yellow to orange/brown, significant decomposition has occurred (HCl liberation).
Mechanistic Pathways: EMC in Heterocycle Synthesis
The power of EMC lies in its ability to execute [3 + n] cyclizations , where EMC provides the 3-carbon backbone.
Pathway A: The Aniline-to-Quinolone Sequence
One of the most robust applications is the synthesis of 4-hydroxy-2-quinolones (also known as quinoline-2,4-diones), a privileged scaffold in antibiotics and anticancer agents.
Mechanism:
-
N-Acylation: Aniline attacks the C1 (acid chloride) of EMC.
-
Intermediate: Formation of Ethyl malonanilate.
-
Cyclization: Under Lewis acid catalysis (e.g., Polyphosphoric acid - PPA) or thermal conditions, the aromatic ring attacks the C3 (ester) carbonyl.
-
Result: A fused bicyclic system.
Pathway B: The Amidine-to-Pyrimidine Sequence
EMC reacts with amidines (or ureas/thioureas) to form 4,6-dihydroxypyrimidines (and derivatives).
Mechanism:
-
N-Acylation: Amidine nitrogen attacks C1.
-
Tautomerization/Closure: The second nitrogen attacks C3 (ester), displacing ethanol.
Visualization of Reaction Logic
Figure 1: Divergent synthesis pathways utilizing EMC as a C3 backbone donor. The sequence invariably follows kinetic N-acylation followed by thermodynamic ring closure.
Experimental Protocol: High-Fidelity N-Acylation
The following protocol is optimized to minimize side reactions (O-acylation, bis-acylation) and hydrolysis.
Objective: Synthesis of Ethyl (2-chlorophenyl)amino-3-oxopropanoate (Precursor to diclofenac derivatives or quinolones).
Reagents & Stoichiometry
-
Substrate: 2-Chloroaniline (1.0 equiv)
-
Reagent: Ethyl Malonyl Chloride (1.1 equiv)
-
Base: Triethylamine (TEA) or Pyridine (1.2 equiv) – Crucial for scavenging HCl.
-
Solvent: Dichloromethane (DCM) or THF (Anhydrous).
Step-by-Step Methodology
-
System Prep: Flame-dry a 3-neck round bottom flask. Purge with Argon.
-
Solvation: Dissolve 2-Chloroaniline (10 mmol) and TEA (12 mmol) in anhydrous DCM (50 mL). Cool to 0°C in an ice bath.
-
Why? Low temperature suppresses the reactivity of the ester group, ensuring chemoselectivity for the acid chloride.
-
-
Addition: Dilute EMC (11 mmol) in DCM (10 mL). Add dropwise via a pressure-equalizing addition funnel over 20 minutes.
-
Observation: A white precipitate (TEA·HCl) will form immediately. If the solution turns dark brown instantly, the addition is too fast (exotherm).
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.
-
Quench & Workup:
-
Quench with cold 1N HCl (removes unreacted amine).
-
Wash organic layer with Sat.
(removes malonic acid byproducts). -
Dry over
and concentrate in vacuo.
-
-
Purification: Recrystallization from Hexane/EtOAc is preferred over column chromatography, as silica can sometimes catalyze hydrolysis of the ester if not neutralized.
Case Study: Synthesis of 4-Hydroxy-2-Quinolone
This reaction highlights the "C3 Synthon" capability where EMC inserts a carbon wedge to fuse a ring.
| Parameter | Condition | Rationale |
| Step 1: Acylation | EMC + Aniline, DCM, | Forms the acyclic amide intermediate. |
| Step 2: Cyclization | Polyphosphoric Acid (PPA), | PPA acts as both solvent and Lewis acid, activating the ester carbonyl for intramolecular Friedel-Crafts acylation. |
| Alternative | Eaton's Reagent ( | A cleaner alternative to PPA; easier workup (water soluble). |
| Yield Expectation | 65 - 85% | Losses usually occur during the cyclization step if the temperature is uncontrolled (decarboxylation risk). |
Mechanistic Diagram of Cyclization
Figure 2: The cyclization logic. The ester group of the EMC residue is activated to close the ring onto the aromatic core.
Critical References
-
Synthesis of Malonyl Chlorides:
-
Methodology: Detailed kinetics of monoalkyl malonyl chloride synthesis.
-
Source:International Journal of Research in Engineering and Technology (2013). "Solvent Free Synthesis of Malonyl Chlorides: A Green Chemistry Approach."
-
-
Heterocycle Applications (Quinolines):
-
Application: Optimization of 4-hydroxyquinoline synthesis using malonyl derivatives.
-
Source:National Institutes of Health (PMC). "Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents."
-
-
Safety & Handling Data:
-
Data: Stability, storage (2-8°C), and hydrolysis risks.[1]
-
Source:Thermo Fisher Scientific Safety Data Sheet (SDS).
-
-
Beta-Keto Ester Synthesis:
-
Context: Use of malonyl chloride derivatives in C-acylation.
-
Source:Organic Chemistry Portal. "Synthesis of β-keto carboxylic acids, esters and amides."
-
Disclaimer: The protocols described herein involve corrosive and reactive chemicals. All experiments should be conducted in a fume hood with appropriate PPE. This guide is for educational and research planning purposes.
Sources
Methodological & Application
Strategic Utilization of Ethyl Malonyl Chloride in Heterocyclic Scaffold Construction
Executive Summary
Ethyl malonyl chloride (EMC) is a specialized "Janus-faced" reagent—a 1,3-dielectrophile possessing two distinct reactive centers: a highly reactive acyl chloride and a moderately reactive ethyl ester. Unlike symmetric reagents (e.g., diethyl malonate or malonyl dichloride), EMC offers kinetic differentiation . This allows researchers to perform sequential, regioselective nucleophilic attacks, enabling the precise construction of complex heterocycles such as 4-hydroxy-2-quinolones , tetramic acids , and coumarins without the polymerization risks associated with malonyl dichloride.
This application note details the mechanistic logic and provides two validated protocols for utilizing EMC in drug discovery workflows.
Mechanistic Logic: The Asymmetric Electrophile
The utility of EMC lies in the reactivity gap between the
-
Phase I (Kinetic Control): The acyl chloride reacts rapidly with nucleophiles (amines, phenols, enolates) at low temperatures (
to RT). This step anchors the malonyl moiety to the substrate. -
Phase II (Thermodynamic Control): The distal ethyl ester remains intact until subjected to elevated temperatures or strong base/acid catalysis, triggering cyclization (e.g., Dieckmann condensation or Friedel-Crafts acylation).
Reaction Pathway Decision Tree
The following diagram illustrates the divergent pathways accessible via EMC based on the nucleophile choice.
Figure 1: Divergent synthetic pathways utilizing Ethyl Malonyl Chloride. The reagent acts as a linchpin, first acylating the nucleophile and then facilitating cyclization.
Protocol A: Synthesis of 4-Hydroxy-2-Quinolones
This scaffold is a "privileged structure" in medicinal chemistry, found in antibacterial and anticancer agents. The EMC route is superior to the classic Conrad-Limpach synthesis because it allows for the isolation of the intermediate, ensuring higher purity.
Reagents & Equipment[1][2]
-
Substrate: Substituted Aniline (1.0 equiv)
-
Reagent: Ethyl Malonyl Chloride (1.1 equiv)
-
Solvent: Dichloromethane (DCM) [Anhydrous]
-
Base: Triethylamine (TEA) (1.2 equiv)
-
Cyclization Agent: Polyphosphoric Acid (PPA) or Eaton’s Reagent (
in )
Step-by-Step Methodology
Step 1: N-Acylation (Formation of Ethyl Malonanilide)
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with
. -
Dissolution: Dissolve the aniline (10 mmol) and TEA (12 mmol) in anhydrous DCM (50 mL). Cool to
in an ice bath. -
Addition: Add Ethyl Malonyl Chloride (11 mmol) dropwise via syringe over 15 minutes. Critical: The reaction is exothermic; control addition rate to maintain temp
. -
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours.
-
Monitor: Check TLC (EtOAc/Hexane 1:3). The amine spot should disappear.
-
Workup: Wash with 1M HCl (2 x 30 mL) to remove TEA salts, followed by brine. Dry over
, filter, and concentrate in vacuo.-
Checkpoint: The product is usually a stable solid/oil (Ethyl malonanilide). Yields typically >90%.
-
Step 2: Intramolecular Cyclization
-
Mixing: Place the crude intermediate from Step 1 into a flask containing PPA (10 g per 1 g of substrate).
-
Heating: Heat the mixture to
with vigorous stirring for 2–4 hours.-
Note: The mixture will become viscous and dark red/brown.
-
-
Quenching: Cool to
and pour the mixture slowly into crushed ice (200 g) with stirring. The product should precipitate. -
Isolation: Filter the solid, wash copiously with water (to remove acid), and recrystallize from Ethanol/DMF.
| Parameter | Specification | Note |
| Temperature (Step 1) | Prevents bis-acylation. | |
| Temperature (Step 2) | Required to overcome ester resonance stability. | |
| Typical Yield | 65–85% (Overall) | Dependent on aniline electronics. |
Protocol B: Synthesis of Chiral Tetramic Acids
Tetramic acids (pyrrolidine-2,4-diones) are core units in many antibiotics. Using EMC with amino acid esters allows for the retention of stereochemistry, which is often lost using harsher reagents.
Reagents
-
Substrate: L-Amino Acid Methyl/Ethyl Ester HCl salt (e.g., L-Phenylalanine methyl ester).
-
Base: Sodium Methoxide (NaOMe) (freshly prepared or commercial solution).
Workflow Diagram
Figure 2: Workflow for the synthesis of Chiral Tetramic Acids preserving stereogenic centers.
Step-by-Step Methodology
-
Acylation (Schotten-Baumann conditions):
-
Suspend Amino Acid Ester HCl (10 mmol) in DCM (50 mL).
-
Add saturated aqueous
(50 mL) to create a biphasic system (or use TEA in monophasic DCM). -
Cool to
. Add EMC (11 mmol) dropwise. Stir vigorously for 1 hour. -
Separate organic layer, dry, and concentrate. Do not overheat (to prevent premature racemization).
-
-
Cyclization (Dieckmann Condensation):
-
Dissolve the intermediate in dry MeOH (20 mL).
-
Add NaOMe (2.2 equiv) solution.
-
Reflux for 2–3 hours. The solution usually turns yellow.[6]
-
Workup: Remove solvent.[6] Dissolve residue in water. Wash with EtOAc (removes unreacted non-polar species).
-
Precipitation: Acidify the aqueous layer carefully with 2M HCl to pH 1–2. The tetramic acid will precipitate or can be extracted with DCM.
-
Safety & Handling (E-E-A-T)
Ethyl Malonyl Chloride is a Lachrymator and Corrosive .
-
Moisture Sensitivity: EMC hydrolyzes rapidly to malonic acid monoethyl ester and HCl gas.
-
Storage: Store under inert gas (Argon/Nitrogen) at
. -
Visual Check: If the liquid is cloudy or has white precipitate, hydrolysis has occurred. Distill before use if necessary (bp
at 25 mmHg).
-
-
PPE: Double nitrile gloves, chemical splash goggles, and face shield. Always handle in a functioning fume hood.[7]
Troubleshooting Guide (Self-Validating)
| Observation | Root Cause | Corrective Action |
| Low Yield in Step 1 (Acylation) | Hydrolysis of EMC | Check reagent quality. Ensure anhydrous solvents. |
| Incomplete Cyclization (Step 2) | Temperature too low or wet PPA | Increase temp to |
| Racemization (Protocol B) | Base exposure too long/hot | Reduce reflux time in Step 2. Use LDA at |
| Product is an Oil (Protocol A) | Impurities | Triturate with diethyl ether or recrystallize from EtOH. |
References
-
Reactivity of Malonyl Chlorides
-
Tetramic Acid Synthesis (Chiral)
-
Quinolone Synthesis (Classic & Modern)
-
Safety Data
Sources
- 1. fishersci.com [fishersci.com]
- 2. 丙二酸单乙酯酰氯 technical grade | Sigma-Aldrich [sigmaaldrich.com]
- 3. ijret.org [ijret.org]
- 4. Page loading... [wap.guidechem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. orgsyn.org [orgsyn.org]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. Coumarin synthesis [organic-chemistry.org]
- 9. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tcichemicals.com [tcichemicals.com]
Reaction conditions for ethyl 3-chloro-3-oxopropanoate with nucleophiles
Application Note: Reaction Conditions for Ethyl 3-Chloro-3-Oxopropanoate with Nucleophiles
Executive Summary & Chemical Profile
Ethyl 3-chloro-3-oxopropanoate (CAS: 36239-09-5), commonly known as Ethyl Malonyl Chloride , is a bifunctional electrophile essential for synthesizing
Its utility stems from its dual electrophilic nature :
-
Acid Chloride (
): Highly reactive, hard electrophile. Kinetic point of attack. -
Ester Carbonyl (
): Less reactive, latent electrophile. -
-Methylene (
): Acidic protons ( ), susceptible to deprotonation and subsequent ketene formation or enolization.
Critical Handling Note: This compound is thermally unstable and moisture-sensitive.[1] Improper handling leads to decarboxylation or polymerization.
Handling, Stability, and Storage
-
Thermal Instability: Above 50°C, the compound risks eliminating HCl to form highly reactive ketene intermediates or decarboxylating. Distillation must be performed under high vacuum (<10 mmHg) to keep bath temperatures low.
-
Moisture Sensitivity: Hydrolyzes rapidly to ethyl hydrogen malonate, which spontaneously decarboxylates to ethyl acetate and
. -
Storage Protocol: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Containers must be sealed with Parafilm or stored in a desiccator.
Reactivity Map (Visualization)
The following diagram illustrates the competitive reactive sites and the pathways for different nucleophiles.
Figure 1: Chemoselectivity landscape of Ethyl Malonyl Chloride. Note the kinetic preference for the acid chloride moiety.
Protocol A: Synthesis of -Amido Esters (N-Acylation)
This reaction produces precursors for
Mechanistic Insight
The reaction proceeds via a nucleophilic acyl substitution at the acid chloride. The HCl byproduct must be scavenged immediately to prevent acid-catalyzed hydrolysis or degradation of the amine.
Materials
-
Substrate: Ethyl 3-chloro-3-oxopropanoate (1.0 equiv)
-
Nucleophile: Primary or Secondary Amine (1.0 equiv)[2]
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1–1.2 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Step-by-Step Methodology
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen. Add the amine (10 mmol) and TEA (11 mmol) to anhydrous DCM (50 mL).
-
Cooling: Cool the solution to 0°C using an ice bath. Rationale: Low temperature suppresses attack at the ester carbonyl.
-
Addition: Dissolve Ethyl 3-chloro-3-oxopropanoate (10 mmol) in DCM (10 mL). Add this solution dropwise over 30 minutes.
-
Control: Monitor internal temperature; do not exceed 5°C. Rapid addition causes localized heating and side products.
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) over 2 hours.
-
Validation (TLC): Check consumption of amine. (Mobile phase: 30% EtOAc/Hexanes).
-
Workup:
-
Wash with 1M HCl (cold) to remove unreacted amine/TEA.
-
Wash with Sat.
to remove residual acid. -
Dry over
, filter, and concentrate in vacuo.
-
-
Purification: Usually obtained as a clean oil. If necessary, purify via flash column chromatography (Silica gel).
Protocol B: Synthesis of -Keto Esters (C-Acylation)
Synthesizing
Challenge: Grignard reagents are highly reactive and can attack both the acid chloride and the ester.
Solution: Use Magnesium Ethoxide (
Method B1: Reaction with Organometallics (e.g., R-MgBr)
Target: Ethyl acylacetates (
-
Setup: Flame-dried glassware,
atmosphere. -
Solvent: Anhydrous THF.
-
Temperature: Cool the Grignard reagent (1.0 equiv) to -78°C .
-
Addition: Add Ethyl 3-chloro-3-oxopropanoate (1.0 equiv) dropwise.
-
Note: Unlike typical acid chlorides, the presence of the ester group can chelate Magnesium, stabilizing the tetrahedral intermediate and preventing double addition (alcohol formation), provided the temperature is kept low.
-
-
Quench: Quench with saturated
at -78°C, then warm to RT.
Method B2: C-Acylation of Ketone Enolates (General)
To attach the ethyl malonyl group to an existing ketone (forming a 1,3-dicarbonyl derivative):
-
Enolate Formation: Treat the ketone with LDA (1.1 equiv) in THF at -78°C for 1 hour.
-
Acylation: Add Ethyl 3-chloro-3-oxopropanoate (1.0 equiv) rapidly in one portion.
-
Why Rapidly? To outcompete proton transfer between the enolate and the acidic
-protons of the acid chloride.
-
-
Workup: Acidify with dilute HCl to ensure the
-keto ester is in the keto form during extraction.
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Acid Chloride | Ensure all solvents are anhydrous ( |
| Diamide Formation | Attack at Ester Group | Lower reaction temperature to -10°C. Ensure strict 1:1 stoichiometry of amine. |
| Dark Color/Tars | Polymerization/Ketene formation | Avoid heating above 40°C. Add acid chloride to the nucleophile slowly (or vice versa depending on specific kinetics). |
| Solid Precipitate | Amine-HCl salt | This is normal. Ensure efficient stirring. Filter off salts before workup if using ether/THF. |
Workflow Diagram: Amidation Protocol
Figure 2: Step-by-step workflow for the synthesis of
References
-
Organic Syntheses , Coll. Vol. 3, p. 379 (1955); Vol. 21, p. 46 (1941). Ethyl tert-butyl malonate.[3] (Demonstrates reactivity of ethyl malonyl chloride with alcohols/nucleophiles).
-
Sigma-Aldrich .[4] Ethyl 3-chloro-3-oxopropanoate Product Sheet & Safety Data. Accessed October 2023.
-
PubChem . Ethyl 3-chloro-3-oxopropanoate Compound Summary. National Center for Biotechnology Information.
- Clayden, J., Greeves, N., Warren, S.Organic Chemistry. Oxford University Press. (General mechanistic grounding for nucleophilic acyl substitution and chemoselectivity of acid chlorides vs esters).
-
BenchChem . Reaction of 1-Chloroethyl 2-methylpropanoate with Amines. (Analogous protocols for chloro-ester derivatives).
Sources
The Versatile Role of Ethyl (Chloroformyl)acetate in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols
Introduction: The Strategic Importance of a Bifunctional Reagent
In the intricate landscape of pharmaceutical synthesis, the selection of starting materials and intermediates is a critical determinant of efficiency, scalability, and, ultimately, the economic viability of drug manufacturing. Ethyl (chloroformyl)acetate, a molecule possessing two distinct reactive centers—an acid chloride and an ester—stands out as a highly versatile and strategic building block. Its bifunctional nature allows for a stepwise and controlled introduction of carbon frameworks, making it an invaluable tool in the synthesis of a diverse array of pharmaceutical intermediates. This guide provides an in-depth exploration of the applications of ethyl (chloroformyl)acetate, complete with detailed protocols and mechanistic insights to empower researchers and drug development professionals in their synthetic endeavors. The strategic application of this reagent is particularly notable in the construction of β-keto esters and in the acylation of amines, both of which are foundational transformations in medicinal chemistry.
Core Applications and Mechanistic Insights
The Synthesis of β-Keto Esters: A Gateway to Heterocyclic Pharmaceuticals
β-Keto esters are pivotal intermediates in the synthesis of numerous pharmaceuticals, particularly heterocyclic compounds such as pyrazolones and barbiturates, which form the core of many anti-inflammatory, analgesic, and anticonvulsant drugs.[1][2] Ethyl (chloroformyl)acetate provides a powerful and direct route to these valuable synthons through its reaction with enolates or Grignard reagents.
The reaction of ethyl (chloroformyl)acetate with a ketone enolate proceeds via a nucleophilic acyl substitution mechanism. The enolate, a potent carbon nucleophile, attacks the electrophilic carbonyl carbon of the acid chloride. The high reactivity of the acid chloride ensures that this reaction is rapid and generally high-yielding.
Diagram 1: Synthesis of a β-Keto Ester Intermediate
Caption: Workflow for β-keto ester synthesis.
This approach is particularly advantageous as it allows for the synthesis of a wide variety of β-keto esters by simply changing the starting ketone. These intermediates are direct precursors to important drug classes. For instance, condensation of a β-keto ester with hydrazine or its derivatives is a classical and reliable method for the synthesis of pyrazolone rings, a core structure in non-steroidal anti-inflammatory drugs (NSAIDs) like phenylbutazone.[3]
Materials:
-
Ketone (1.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) (1.1 equiv, 2.0 M solution in THF/heptane/ethylbenzene)
-
Ethyl (chloroformyl)acetate (1.2 equiv)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add the ketone and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the LDA solution dropwise via syringe over 15 minutes, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 30 minutes to ensure complete enolate formation.
-
Add the ethyl (chloroformyl)acetate dropwise to the enolate solution over 20 minutes.
-
Allow the reaction mixture to stir at -78 °C for 1 hour, then slowly warm to room temperature over 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation:
| Starting Ketone | β-Keto Ester Product | Typical Yield (%) |
| Acetophenone | Ethyl benzoylacetate | 85-95 |
| Cyclohexanone | Ethyl 2-oxocyclohexanecarboxylate | 80-90 |
| Propiophenone | Ethyl 2-benzoylpropanoate | 82-92 |
Acylation of Amines: Building Amide-Containing Pharmaceuticals
The amide bond is one of the most prevalent functional groups in pharmaceuticals. The reaction of ethyl (chloroformyl)acetate with primary or secondary amines provides a direct and efficient method for the synthesis of N-acyl-β-alanine ethyl ester derivatives. This reaction proceeds via a nucleophilic addition-elimination mechanism at the highly reactive acid chloride moiety.[4][5]
The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. This is followed by the elimination of a chloride ion to form the amide. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Diagram 2: Amine Acylation Mechanism
Caption: Amine acylation by ethyl (chloroformyl)acetate.
This reaction is fundamental in peptide synthesis and in the preparation of a wide range of pharmaceuticals where an amide linkage is required.
Materials:
-
Primary amine (1.0 equiv)
-
Dichloromethane (DCM)
-
Triethylamine (1.5 equiv)
-
Ethyl (chloroformyl)acetate (1.1 equiv)
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
Dissolve the primary amine and triethylamine in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of ethyl (chloroformyl)acetate in DCM dropwise to the amine solution over 15 minutes.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by recrystallization or column chromatography as needed.
Application in the Synthesis of Marketed Drugs: The Case of Celecoxib
While a direct, one-step use of ethyl (chloroformyl)acetate in the synthesis of a blockbuster drug may not be the most commonly published route, its utility is evident in the synthesis of key structural motifs found in such drugs. For example, the anti-inflammatory drug Celecoxib contains a pyrazole ring, which is often synthesized from a β-dicarbonyl compound.[1][2] The principles of β-keto ester synthesis using ethyl (chloroformyl)acetate are directly applicable to the creation of analogous intermediates required for the synthesis of such drugs. The synthesis of Celecoxib typically involves the condensation of a substituted hydrazine with a β-diketone.[6][7] The formation of this β-diketone can be achieved through a Claisen condensation, a reaction closely related to the synthesis of β-keto esters from ethyl (chloroformyl)acetate.
Diagram 3: Retrosynthetic Analysis of Celecoxib
Caption: Retrosynthesis of Celecoxib.
Safety and Handling
Ethyl (chloroformyl)acetate is a corrosive and moisture-sensitive compound and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, flush immediately with copious amounts of water. Store in a cool, dry place away from moisture and incompatible materials such as strong bases and oxidizing agents.
Conclusion
Ethyl (chloroformyl)acetate is a powerful and versatile reagent in the pharmaceutical industry. Its ability to efficiently generate key intermediates such as β-keto esters and acylated amines underscores its importance in the synthesis of a wide range of therapeutic agents. The protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for scientists and researchers, enabling them to leverage the full potential of this strategic building block in the development of new and improved pharmaceuticals.
References
-
Synthesis of celecoxib. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]
-
A novel three-step synthesis of Celecoxib via palladium-catalyzed direct arylation. (2011). ScienceDirect. Retrieved February 3, 2026, from [Link]
-
Explaining the reaction between acyl chlorides and amines - addition / elimination. (n.d.). Chemguide. Retrieved February 3, 2026, from [Link]
-
Reactions of Acyl Chlorides with Primary Amines. (2023, January 22). Chemistry LibreTexts. Retrieved February 3, 2026, from [Link]
-
β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. (2013, July 19). SpringerLink. Retrieved February 3, 2026, from [Link]
-
Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. (2014). National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]
- CN103724268B - A kind of preparation method of celecoxib - Google Patents. (n.d.). Google Patents.
- CN100335456C - Method for preparing acyclic beta keto ester - Google Patents. (n.d.). Google Patents.
-
Phenylbutazone. (n.d.). PubChem. Retrieved February 3, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis method of celecoxib - Eureka | Patsnap [eureka.patsnap.com]
- 3. Phenylbutazone | C19H20N2O2 | CID 4781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN103724268B - A kind of preparation method of celecoxib - Google Patents [patents.google.com]
Application Notes and Protocols for Researchers: The Friedel-Crafts Acylation Mechanism with Ethyl Malonyl Chloride
Introduction: A Gateway to Key Pharmaceutical Intermediates
The Friedel-Crafts acylation, a cornerstone of organic synthesis discovered by Charles Friedel and James Mason Crafts in 1877, remains a profoundly relevant transformation in modern drug development and industrial chemistry.[1][2] This powerful reaction forges carbon-carbon bonds by introducing an acyl group onto an aromatic ring, a critical step in the synthesis of numerous pharmaceutical agents and fine chemicals.[1] This application note provides an in-depth exploration of the Friedel-Crafts acylation mechanism, with a specific focus on the use of ethyl malonyl chloride as the acylating agent. We will delve into the mechanistic intricacies, the critical role of the Lewis acid catalyst, and provide a detailed, field-tested protocol for its successful implementation in a laboratory setting. The use of ethyl malonyl chloride is of particular interest as it provides a direct route to valuable β-keto esters, such as ethyl benzoylacetate, which are versatile precursors in the synthesis of more complex molecular architectures.[3]
The Core Mechanism: An Electrophilic Aromatic Substitution Cascade
The Friedel-Crafts acylation is a classic example of an electrophilic aromatic substitution (EAS) reaction.[2] The overall transformation can be dissected into several key steps, each with its own set of considerations for the practicing chemist.
Step 1: Generation of the Acylium Ion Electrophile
The reaction is initiated by the activation of the acylating agent, in this case, ethyl malonyl chloride, by a Lewis acid catalyst.[4][5] Aluminum chloride (AlCl₃) is a common and effective choice for this purpose.[5] The Lewis acid coordinates to the chlorine atom of the acid chloride, polarizing the carbon-chlorine bond and facilitating its cleavage.[6] This results in the formation of a highly reactive and resonance-stabilized acylium ion, which serves as the potent electrophile in the subsequent steps.[4][7]
Caption: Key Stages of Friedel-Crafts Acylation.
Why Friedel-Crafts Acylation is a Trusted Synthetic Tool
The Friedel-Crafts acylation offers several advantages over its alkylation counterpart, making it a more reliable and predictable reaction for synthetic chemists:
-
No Carbocation Rearrangements: The acylium ion is stabilized by resonance and does not undergo the rearrangements that often plague Friedel-Crafts alkylations, leading to a single, predictable product. [5][8]* Deactivation of the Product: The acyl group attached to the aromatic ring is electron-withdrawing, which deactivates the ring towards further electrophilic attack. [9][10]This prevents polyacylation, a common side reaction in Friedel-Crafts alkylations. [10]
Catalyst Selection and Stoichiometry: A Critical Consideration
While often referred to as a catalyst, the Lewis acid in a Friedel-Crafts acylation is typically required in stoichiometric amounts or even in slight excess. [9][10]This is because the ketone product is a Lewis base and forms a stable complex with the Lewis acid, rendering it inactive. [9]This complex is then hydrolyzed during the aqueous workup to liberate the final product. [6][9]
| Lewis Acid | Relative Activity | Typical Applications |
|---|---|---|
| AlCl₃ | High | General purpose, for unactivated and moderately deactivated rings. |
| FeCl₃ | Moderate | A milder alternative to AlCl₃, can be more selective. |
| ZnCl₂ | Low | Used for highly activated aromatic rings. |
| Metal Triflates (e.g., Sc(OTf)₃) | Catalytic | Can be used in catalytic amounts for certain substrates, offering a "greener" alternative. [11]|
Experimental Protocol: Synthesis of Ethyl Benzoylacetate
This protocol outlines the synthesis of ethyl benzoylacetate via the Friedel-Crafts acylation of benzene with ethyl malonyl chloride. Caution: This reaction should be performed in a well-ventilated fume hood, and all reagents are hazardous and should be handled with appropriate personal protective equipment.
Reagents and Equipment
-
Anhydrous Benzene (solvent and reactant)
-
Ethyl Malonyl Chloride (acylating agent)
-
Anhydrous Aluminum Chloride (Lewis acid catalyst)
-
Anhydrous Dichloromethane (solvent)
-
Hydrochloric Acid (for workup)
-
Saturated Sodium Bicarbonate Solution (for neutralization)
-
Anhydrous Magnesium Sulfate (drying agent)
-
Round-bottom flask with a magnetic stirrer
-
Addition funnel
-
Reflux condenser with a drying tube
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a reflux condenser topped with a calcium chloride drying tube, add anhydrous aluminum chloride (1.1 equivalents).
-
Solvent Addition: Add anhydrous dichloromethane to the flask, followed by the aromatic substrate (e.g., benzene, 1.0 equivalent). Cool the mixture to 0-5 °C in an ice bath.
-
Addition of Acylating Agent: Dissolve ethyl malonyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the addition funnel. Add the ethyl malonyl chloride solution dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the temperature below 10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching the Reaction: Carefully and slowly quench the reaction by pouring the mixture over crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum chloride complex.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane. [12]Combine the organic layers and wash sequentially with dilute hydrochloric acid, water, saturated sodium bicarbonate solution, and brine. [12]7. Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. [12]8. Purification: The crude product can be purified by vacuum distillation or column chromatography to yield pure ethyl benzoylacetate.
Concluding Remarks for the Modern Researcher
The Friedel-Crafts acylation using ethyl malonyl chloride is a robust and reliable method for the synthesis of β-keto esters, which are pivotal building blocks in the pharmaceutical industry. A thorough understanding of the reaction mechanism, careful consideration of the catalyst stoichiometry, and meticulous execution of the experimental protocol are paramount for achieving high yields and purity. The insights and procedures detailed in this application note are intended to provide researchers and drug development professionals with a solid foundation for successfully employing this classic yet indispensable transformation in their synthetic endeavors.
References
-
NROChemistry. (n.d.). Friedel-Crafts Reactions. Retrieved from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Acetic acid, benzoyl-, ethyl ester. Retrieved from [Link]
-
Wikipedia. (2024, January 20). Friedel–Crafts reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Acylation. Retrieved from [Link]
-
MDPI. (2021). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Retrieved from [Link]
-
Experiment 1: Friedel-Crafts Acylation. (n.d.). Retrieved from [Link]
-
ResearchGate. (2017). Catalytic Friedel–Crafts Acylation of Heteroaromatics. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism [Video]. YouTube. Retrieved from [Link]
- Google Patents. (2017). CN104016865B - The synthetic method of the ethyl benzoylacetate that phenolic hydroxyl group replaces.
-
National Center for Biotechnology Information. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. byjus.com [byjus.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 10. Friedel-Crafts Acylation [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. websites.umich.edu [websites.umich.edu]
Application Note: Strategic Solvent Selection for Reactions Involving Ethyl 3-Chloro-3-Oxopropanoate
Introduction: The Critical Role of the Reaction Medium
Ethyl 3-chloro-3-oxopropanoate, also known as ethyl malonyl chloride, is a highly valuable bifunctional reagent in organic synthesis, featuring both a reactive acyl chloride and an ethyl ester moiety. This unique structure allows it to serve as a versatile building block for a wide range of molecular architectures, including heterocycles, beta-keto esters, and other complex pharmaceutical intermediates.[1][2] However, the very reactivity that makes this compound so useful—specifically the electrophilicity of the acyl chloride—also renders it susceptible to undesirable side reactions, primarily with the solvent itself.
The choice of solvent is not a passive parameter but an active determinant of reaction success. An improper solvent can lead to solvolysis, consuming the starting material, generating impurities, and ultimately causing reaction failure. This guide provides a comprehensive overview of solvent selection for reactions involving ethyl 3-chloro-3-oxopropanoate, grounded in mechanistic principles and validated protocols, to empower researchers to optimize their synthetic outcomes.
Reactivity Profile of Ethyl 3-Chloro-3-Oxopropanoate
The key to effective solvent selection lies in understanding the compound's chemical vulnerabilities. The carbon atom of the acyl chloride is highly electrophilic due to the electron-withdrawing effects of both the chlorine atom and the adjacent carbonyl oxygen. This makes it an excellent acylating agent but also highly prone to nucleophilic attack.
-
Primary Reactivity: The acyl chloride group is the primary site of reaction. It will readily react with nucleophiles such as amines, alcohols, thiols, and even water.
-
Stability: Under anhydrous and inert conditions, the compound is stable.[1][3] However, it is highly sensitive to moisture and protic substances. The safety data sheet indicates that it reacts with water and is corrosive, causing severe skin burns and eye damage.[4][5] This underscores the necessity of meticulous solvent and atmosphere control.
Solvent Classification and Rationale for Use
Solvents for reactions with ethyl 3-chloro-3-oxopropanoate can be broadly categorized into two main classes: those that are compatible and those that are reactive. The choice hinges on the presence or absence of acidic protons (H⁺ donors).
Recommended: Aprotic Solvents
Aprotic solvents lack O-H or N-H bonds and therefore cannot act as hydrogen bond donors.[6] This makes them ideal for preserving the integrity of the acyl chloride. They are generally inert under the reaction conditions and serve primarily to dissolve reactants and facilitate molecular interactions.
Key Characteristics of Suitable Aprotic Solvents:
-
Inertness: They do not possess nucleophilic groups that can react with the acyl chloride.
-
Solubilizing Power: They effectively dissolve both the ethyl 3-chloro-3-oxopropanoate and the intended nucleophilic substrate.
-
Appropriate Boiling Point: The boiling point should be suitable for the desired reaction temperature, allowing for effective thermal control.
Commonly Used Aprotic Solvents:
-
Halogenated Solvents (DCM, Chloroform): Dichloromethane (DCM) is often the solvent of choice due to its excellent solubilizing properties for a wide range of organic compounds, its relatively low boiling point (40 °C) for easy removal, and its high degree of inertness.
-
Ethers (Diethyl Ether, THF): Tetrahydrofuran (THF) and diethyl ether are excellent choices, particularly for reactions involving organometallic reagents. They are polar enough to dissolve many substrates but are non-protic. Anhydrous grades must be used, as ethers can absorb water from the atmosphere.
-
Hydrocarbons (Toluene, Hexanes): These nonpolar solvents are suitable when reactants have low polarity. Toluene is particularly useful for reactions requiring higher temperatures.
-
Polar Aprotic Solvents (Acetonitrile, DMF, DMSO):
-
Acetonitrile (MeCN): A versatile polar aprotic solvent that is generally compatible.
-
N,N-Dimethylformamide (DMF) & Dimethyl Sulfoxide (DMSO): While excellent at dissolving a wide range of compounds, these should be used with caution. Trace water impurities can be problematic, and they can sometimes participate in or promote side reactions, especially at elevated temperatures. Always use high-purity, anhydrous grades.
-
To Be Avoided: Protic Solvents
Protic solvents contain O-H or N-H bonds and can readily provide a source of protons.[6][7] This category of solvents is fundamentally incompatible with ethyl 3-chloro-3-oxopropanoate.
Mechanism of Incompatibility: The lone pair of electrons on the oxygen (of an alcohol or water) or nitrogen (of a primary/secondary amine solvent) will attack the electrophilic carbonyl carbon of the acyl chloride. This leads to a rapid and often violent reaction, resulting in the formation of a new ester, a carboxylic acid, or an amide, thereby destroying the starting material.[8]
Solvents to Strictly Avoid:
-
Water (H₂O)
-
Alcohols (Methanol, Ethanol, Isopropanol)
-
Carboxylic Acids (Acetic Acid)
-
Primary and Secondary Amines (if not the intended reactant)
Visualization: Solvent Selection Workflow
The following diagram outlines the logical decision-making process for selecting an appropriate solvent system.
Caption: Decision workflow for selecting a compatible solvent.
Data Summary: Solvent Compatibility Table
The table below provides a quick reference guide to the properties and compatibility of common laboratory solvents.
| Solvent | Type | Boiling Point (°C) | Dielectric Constant (ε) | Compatibility & Key Considerations |
| Dichloromethane (DCM) | Aprotic, Halogenated | 40 | 9.1 | Highly Recommended. Excellent general-purpose solvent with good solvating power and low boiling point for easy removal. |
| Tetrahydrofuran (THF) | Aprotic, Ether | 66 | 7.5 | Recommended. Good for a range of polar and nonpolar reactants. Must use anhydrous grade. |
| Diethyl Ether | Aprotic, Ether | 35 | 4.3 | Recommended. Useful for low-temperature reactions. Highly volatile. Must use anhydrous grade. |
| Toluene | Aprotic, Hydrocarbon | 111 | 2.4 | Recommended. Ideal for reactions requiring higher temperatures. Good for nonpolar substrates. |
| Acetonitrile (MeCN) | Aprotic, Polar | 82 | 37.5 | Acceptable. Good solvating power for polar compounds. Ensure high purity. |
| N,N-Dimethylformamide (DMF) | Aprotic, Polar | 153 | 36.7 | Use with Caution. Excellent solvent but can be difficult to remove. Risk of side reactions at high temperatures. |
| Water | Protic | 100 | 80.1 | UNSUITABLE. Reacts violently to form malonic acid and HCl.[8] |
| Ethanol | Protic | 78 | 24.5 | UNSUITABLE. Reacts to form diethyl malonate, consuming the starting material. |
| Methanol | Protic | 65 | 32.7 | UNSUITABLE. Reacts to form ethyl methyl malonate. |
Experimental Protocol: Acylation of Benzylamine
This protocol details a standard procedure for the N-acylation of an amine using ethyl 3-chloro-3-oxopropanoate, highlighting the critical role of an inert aprotic solvent.
Objective: To synthesize Ethyl 3-(benzylamino)-3-oxopropanoate.
Materials:
-
Ethyl 3-chloro-3-oxopropanoate (1.0 eq)
-
Benzylamine (1.0 eq)
-
Triethylamine (TEA) (1.1 eq, as an HCl scavenger)
-
Anhydrous Dichloromethane (DCM)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (round-bottom flask, dropping funnel), dried in an oven.
Protocol Steps:
-
Reaction Setup:
-
Assemble a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum.
-
Rationale: Drying the glassware and maintaining an inert atmosphere is crucial to prevent hydrolysis of the highly moisture-sensitive ethyl 3-chloro-3-oxopropanoate.[8]
-
-
Reagent Preparation:
-
In the flask, dissolve benzylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM (approx. 0.2 M concentration relative to the amine).
-
Rationale: DCM is chosen for its inertness and its ability to dissolve both the amine and the acyl chloride. Triethylamine is a non-nucleophilic base used to neutralize the HCl byproduct, preventing the formation of benzylamine hydrochloride salt which would be unreactive.
-
In a separate dry dropping funnel, prepare a solution of ethyl 3-chloro-3-oxopropanoate (1.0 eq) in anhydrous DCM.
-
-
Reaction Execution:
-
Cool the flask containing the amine solution to 0 °C using an ice-water bath.
-
Rationale: The acylation reaction is exothermic. Cooling the reaction mixture helps to control the reaction rate and minimize the formation of potential side products.
-
Add the solution of ethyl 3-chloro-3-oxopropanoate dropwise from the dropping funnel to the stirred amine solution over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours.
-
-
Reaction Monitoring & Workup:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (to remove excess TEA), saturated NaHCO₃ solution (to remove any remaining acid), and brine.
-
Rationale: The aqueous workup removes the triethylamine hydrochloride salt and other water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure Ethyl 3-(benzylamino)-3-oxopropanoate.
-
Conclusion
The successful application of ethyl 3-chloro-3-oxopropanoate in synthesis is fundamentally dependent on the rigorous exclusion of reactive solvents. The choice of an inert, anhydrous, aprotic solvent such as dichloromethane or tetrahydrofuran is paramount to preserving the integrity of the acyl chloride functionality and achieving high yields of the desired product. By understanding the mechanistic principles of solvent-reagent incompatibility and adhering to meticulous experimental technique, researchers can fully exploit the synthetic potential of this versatile chemical building block.
References
-
SIELC Technologies. (2018, May 16). Ethyl 3-chloro-3-oxopropionate. Retrieved from [Link]
-
Tietze, L. F., Voss, E., & Hartfiel, U. (n.d.). SYNTHESIS OF ALKYL PROPANOATES BY A HALOFORM REACTION OF A TRICHLORO KETONE: ETHYL 3,3-DIETHOXYPROPANOATE. Organic Syntheses. Retrieved from [Link]
- Google Patents. (n.d.). A kind of preparation method of 3-chloropropionate. (CN101333163A).
-
Thy Labs. (2022, July 18). Ethyl Chloroacetate a Deadly Precursor to Many Pharmaceuticals. YouTube. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 3-chloro-3-oxopropionate. National Center for Biotechnology Information. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Asymmetric transfer hydrogenation of aryl ketoesters with chiral double-chain surfactant-type catalyst in water. Retrieved from [Link]
-
Frontera, P., et al. (2020). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers in Chemistry. Retrieved from [Link]
-
Ashenhurst, J. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Highly efficient acylation of alcohols, amines and thiols under solvent-free and catalyst-free conditions. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. Retrieved from [Link]
-
RSC Publishing. (2016, April 14). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ). Retrieved from [Link]
-
The Organic Chemistry Tutor. (2015, December 13). Nucleophilicity and Solvents - Protic and Aprotic. YouTube. Retrieved from [Link]
-
MDPI. (n.d.). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Retrieved from [Link]
-
Clark, J. (n.d.). an introduction to acyl chlorides (acid chlorides). Chemguide. Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. ETHYL 3-(3-CHLORO-2,4,5-TRIFLUOROPHENYL)-3-OXOPROPANOATE | 101987-86-4 [chemicalbook.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. echemi.com [echemi.com]
- 5. Ethyl 3-chloro-3-oxopropionate | C5H7ClO3 | CID 118931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 8. chemguide.co.uk [chemguide.co.uk]
Troubleshooting & Optimization
Improving yield in ethyl 3-chloro-3-oxopropanoate acylation reactions
Subject: Optimizing Acylation Yields & Troubleshooting Decomposition
Reagent CAS: 36239-09-5 | Synonyms: Ethyl malonyl chloride, Malonic acid monoethyl ester chloride[1][2]
Welcome to the Help Desk
You are likely here because your reaction turned into a black tar, your yield is <40%, or your NMR shows a complex mixture of decarboxylated byproducts. Ethyl 3-chloro-3-oxopropanoate is a "temperamental" electrophile.[2] Unlike stable benzoyl chlorides, this reagent possesses an acidic
This guide treats your chemical reaction as a system to be debugged. Follow the modules below to isolate the failure point.
Module 1: Reagent Integrity Check
Status: Critical Failure Point Most yield issues stem from using degraded commercial stock.[2] This reagent decomposes autocatalytically.[2]
| Symptom | Diagnosis | Action |
| Color: Clear/Straw | Healthy | Proceed with reaction.[2] |
| Color: Pink/Red | Early Decomposition | Distill under reduced pressure immediately.[2] |
| Color: Dark Brown/Black | Advanced Polymerization | Discard. Do not attempt to purify.[2] The acidic byproducts will ruin your nucleophile.[2] |
| Container Pressure | CO₂ Release | If the septum is bulging, decarboxylation has occurred. Purity is compromised. |
The "Gold Standard" Fix: In Situ Generation
For consistent high yields (>85%), do not use stored commercial material . Generate the acid chloride fresh from Potassium Ethyl Malonate . This bypasses storage degradation issues entirely.[2]
Protocol: Fresh Generation
-
Suspend Potassium Ethyl Malonate (1.0 equiv) in dry DCM (0°C).
-
Add Thionyl Chloride (1.05 equiv) dropwise.[2] Do not use large excess.
-
Stir at 0°C -> RT for 2 hours.
-
Crucial: Do not distill. Use this solution directly for the acylation step.[2]
Module 2: Reaction Optimization (The "Goldilocks" Zone)
Temperature Control
-
Standard Error: Heating to reflux to "push" the reaction.[2]
-
Correction: Keep reaction < 20°C .
Base Selection (The HCl Trap)
You must scavenge the HCl produced, but the wrong base will destroy the reagent.
-
Avoid: Strong inorganic bases (NaOH, KOH) or alkoxides. They will hydrolyze the ester or cause Claisen-type self-condensation.[2]
-
Recommended: Pyridine (mild, buffers effectively) or 2,6-Lutidine.[2]
-
Triethylamine (TEA) Warning: TEA is basic enough to deprotonate the
-carbon, promoting ketene formation. If using TEA, add it very slowly at -20°C.
Solvent Choice
-
Best: Dichloromethane (DCM) or Chloroform (anhydrous).[2]
-
Acceptable: THF (ensure it is peroxide-free and anhydrous; Lewis acids can cleave THF).[2]
-
Forbidden: DMF or DMSO (can react with the acid chloride), Alcohols (transesterification), Water.
Module 3: Visualizing the Failure Pathways
The following diagram illustrates the decision logic for troubleshooting and the chemical pathways leading to yield loss.
Caption: Troubleshooting logic flow. Note that high temperature and strong bases both converge on the "Ketene Path," leading to irreversible tar formation.
Module 4: Standardized Protocol (Amidation Example)
Scenario: Reacting Ethyl malonyl chloride with a primary amine (
-
Preparation: Flame-dry a 3-neck flask under
. -
Solvent: Add anhydrous DCM (0.2 M concentration relative to amine).
-
Base/Amine: Add the amine (1.0 equiv) and Pyridine (1.2 equiv).
-
Cooling: Cool the mixture to -10°C using an ice/salt bath.
-
Addition: Dissolve Ethyl malonyl chloride (1.1 equiv) in a small volume of DCM. Add this solution dropwise over 30 minutes.
-
Why? Adding the acid chloride to the amine ensures the amine is always in excess initially, preventing double-acylation.
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to 20°C for 2 hours.
-
Quench: Wash with 1N HCl (cold) to remove pyridine, then saturated
(to remove malonic acid byproducts), then Brine. -
Drying: Dry over
and concentrate.
Module 5: FAQ (Troubleshooting)
Q: My reaction mixture turned into a solid black mass. What happened? A: You likely triggered anionic polymerization .[2] If you used a strong base or allowed the temperature to spike, the reagent formed a ketene which polymerized.
-
Fix: Switch to Pyridine and keep T < 0°C during addition.
Q: I see the product, but also a significant amount of decarboxylated material (Ethyl acetate derivatives). A: This is due to hydrolysis followed by decarboxylation . Your solvent was wet, or your workup was too acidic/hot.
Q: Can I use Potassium Carbonate (
Q: Why is my yield low even with fresh commercial reagent? A: Commercial "fresh" bottles may still have significant HCl buildup.[2]
-
Fix: Degas the liquid with a stream of dry Nitrogen for 10 minutes before use to remove dissolved HCl, or use the in situ Potassium Ethyl Malonate method.
References
-
Synthesis of Ethyl Malonyl Chloride (In Situ)
- Witzeman, J. S. (1991). "Ketene-based synthesis of malonate derivatives." Tetrahedron Letters, 32(31).
-
General Acylation Conditions
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[2] (Chapter on Acyl Substitution and Chemoselectivity).
-
-
Safety & Handling
Sources
- 1. echemi.com [echemi.com]
- 2. Ethyl 3-chloro-3-oxopropionate | C5H7ClO3 | CID 118931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl potassium malonate synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. ethyl potassium malonate MgCl2 | C5H9Cl2KMgO4 | CID 86652217 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting low conversion rates with ethyl malonyl chloride
Topic: Troubleshooting Low Conversion Rates
Audience: Researchers, Process Chemists, and Drug Development Scientists.
Introduction: The "Hidden" Instability of EMC
Welcome to the Technical Support Center. If you are experiencing low conversion with Ethyl Malonyl Chloride (EMC) (CAS: 36239-09-5), you are likely dealing with its dual-nature instability. Unlike simple acyl chlorides (e.g., acetyl chloride), EMC possesses a methylene group flanked by two carbonyls, making it highly susceptible to both hydrolysis (loss of activity) and decarboxylation (loss of the carbon skeleton).
This guide moves beyond generic advice. We analyze the mechanistic failures specific to EMC-mediated acylations—particularly in the synthesis of
Part 1: Diagnostic Workflow
Before altering your reaction parameters, determine where the mass balance is being lost. Use this logic flow to identify the failure point.
Figure 1: Diagnostic logic tree for isolating failure modes in Ethyl Malonyl Chloride reactions. Blue nodes indicate diagnostic steps; Red nodes indicate critical failure points.
Part 2: The Reagent (Quality & Handling)
Q: My EMC is dark yellow/brown. Is it still usable?
A: Likely not for sensitive C-acylations. Fresh EMC is a clear to pale yellow liquid. A brown color indicates significant decomposition into HCl, ethyl hydrogen malonate, and potentially polymerized ketene species.
-
The Risk: The presence of free HCl will neutralize your base (e.g., Magnesium Ethoxide) before it can generate the nucleophile.
-
The Fix: Distillation is possible (bp 79-80°C @ 25 mmHg) but hazardous due to thermal instability. Recommendation: Purchase fresh reagent in small bottles and store at 2-8°C.
Q: How do I prove my EMC is "dead" without running a full reaction?
A: The Methanol Derivatization Protocol (The "Senior Scientist" Check). Do not rely on direct GC of the acid chloride, as it decomposes on the column. You must derivatize it first.
Protocol:
-
Take 50 µL of your EMC sample.
-
Add it to 500 µL of anhydrous Methanol (Reaction:
). -
Add 100 mg solid NaHCO3 to neutralize the HCl (prevents degradation).
-
Run GC-MS or 1H-NMR.
-
Target Peak: Diethyl malonate (formed from EMC + EtOH/MeOH exchange if using EtOH, or Methyl Ethyl Malonate if using MeOH).
-
Impurity Peak: If you see significant Diethyl Malonate in the starting material (before MeOH addition), your EMC has hydrolyzed.
-
Impurity Peak: If you see Ethyl Acetate, your reagent has decarboxylated.
-
Part 3: Reaction Conditions (C-Acylation Focus)
Q: I am using NaH/THF, but the conversion stops at 50%. Why?
A: You are likely experiencing "Proton Exchange Quenching."
In the synthesis of
-
Mechanism: The EMC reacts with the enolate to form the product.
-
The Trap: The remaining enolate (Starting Material) instantly deprotonates the newly formed product.
-
Result: The reaction stalls at 50% conversion because half your starting material is now protonated and non-nucleophilic.
The Solution: Magnesium Chelation (The Soft Enolate Strategy) Switch to Magnesium Ethoxide [Mg(OEt)2] or MgCl2/TEA . Magnesium forms a 6-membered chelate with the product, preventing it from quenching the remaining starting material.
| Parameter | Standard Base (NaH/KOtBu) | Magnesium Base (Mg(OEt)2 / MgCl2) |
| Enolate Type | "Hard" (Free ion) | "Soft" (Chelated) |
| O- vs C-Acylation | Mix of O- and C-acylation | High C-acylation selectivity |
| Stoichiometry | Requires 2.0+ equivalents | 1.0 - 1.2 equivalents often sufficient |
| Risk | Poly-acylation & Proton Exchange | Clean mono-acylation |
Q: The reaction works, but I lose the product during workup. It turns into an oil and bubbles.
A: You are inducing thermal decarboxylation.
The product of EMC acylation is a
-
The Error: Rotovapping the solvent at >45°C or acidifying with strong HCl during workup.
-
The Fix:
-
Quench Cold: Acidify with dilute H2SO4 or citric acid at 0°C.
-
Keep pH > 3: Do not go to pH 1.
-
Evaporation: Keep the water bath < 35°C.
-
Part 4: Validated Experimental Protocol
Scenario: Synthesis of a
Step-by-Step Guide:
-
Activation: Charge reaction vessel with Magnesium Ethoxide (1.1 eq) and anhydrous THF.
-
Nucleophile Formation: Add your malonate/keto-ester substrate (1.0 eq). Stir at RT for 1-2 hours. Validation: The slurry should become a clear solution or a uniform suspension, indicating Mg-enolate formation.
-
Cooling: Cool the mixture to 0°C .
-
Addition: Add Ethyl Malonyl Chloride (1.1 eq) dropwise. Critical: Do not allow temp to rise above 5°C. Exotherm indicates reaction is proceeding.
-
Maturation: Allow to warm to RT slowly. Stir for 3-12 hours.
-
Quench: Pour into ice-cold 1M H2SO4. Extract immediately.
References
-
Preparation of Ethyl Malonyl Chloride : Organic Syntheses, Coll.[1] Vol. 4, p.415 (1963); Vol. 33, p.29 (1953). (Describes the standard synthesis and stability profile).
-
Magnesium-Mediated Acylation : Rathke, M. W., & Cowan, P. J. (1985). Journal of Organic Chemistry, 50(15), 2622–2624. (Foundational text on using MgCl2/Base for C-acylation to avoid proton exchange).
-
Decarboxylation Mechanisms : Master Organic Chemistry, "Decarboxylation of Beta-Keto Acids". (Explains the thermal instability mechanism).
-
Handling Acid Chlorides : Common Organic Chemistry, "Acid to Acid Chloride". (General handling and titration concepts).
-
Magnesium Ethoxide Morphology : ResearchGate, "Morphology Controlled Magnesium Ethoxide". (Impact of Mg particle size on reaction kinetics).
Sources
Storage stability solutions for ethyl 3-chloro-3-oxopropanoate
Technical Support Center: Ethyl 3-Chloro-3-Oxopropanoate
Introduction: Navigating the Challenges of a Versatile Reagent
Ethyl 3-chloro-3-oxopropanoate, also known as ethyl malonyl chloride, is a highly valuable bifunctional reagent in organic synthesis, prized for its ability to introduce a carboethoxyacetyl group. Its utility in constructing complex molecular architectures, particularly in the pharmaceutical and fine chemical industries, is well-established. However, its reactivity, which makes it so useful, is also the source of its primary challenge: storage instability.
This guide is designed to serve as a dedicated resource for researchers, scientists, and drug development professionals. It moves beyond standard safety data sheets to provide in-depth, field-proven insights into the causes of degradation and practical, actionable solutions for maintaining the stability and purity of this critical reagent. Our goal is to empower you to anticipate and troubleshoot potential issues, ensuring the integrity and reproducibility of your experimental outcomes.
Part 1: Understanding the Inherent Instability
The core of ethyl 3-chloro-3-oxopropanoate's instability lies in its highly electrophilic acyl chloride moiety, positioned beta to an ester carbonyl group. This arrangement makes the molecule susceptible to several degradation pathways, primarily driven by nucleophilic attack, with atmospheric moisture being the most common culprit.
The principal mechanism of degradation begins with the hydrolysis of the acyl chloride. This reaction is often autocatalytic, as the hydrogen chloride (HCl) gas produced can catalyze further decomposition. The immediate product of hydrolysis is the corresponding β-keto acid, monoethyl malonate. This intermediate is itself thermally labile and prone to rapid decarboxylation, especially when heated, leading to a loss of the desired chemical entity.[1]
Caption: Primary decomposition pathway of Ethyl 3-chloro-3-oxopropanoate.
Part 2: Troubleshooting Guide
This section addresses common issues encountered during the handling and use of ethyl 3-chloro-3-oxopropanoate in a direct question-and-answer format.
Q1: I opened a new bottle of ethyl 3-chloro-3-oxopropanoate and observed white fumes. The liquid appears slightly yellow. Is it still usable?
A1: The white fumes are almost certainly hydrogen chloride (HCl) gas, a direct result of the compound reacting with moisture that entered the bottle.[2][3] The acyl chloride group is extremely sensitive to hydrolysis.[4] A slight yellow to brown coloration is also indicative of initial degradation.[5]
-
Immediate Action: Handle the bottle exclusively in a certified chemical fume hood. The presence of HCl indicates that the integrity of the material is compromised.
-
Causality: This typically occurs due to improper sealing of the bottle cap or frequent opening in a humid environment. Even a small amount of moisture can initiate a chain reaction of degradation.
-
Recommendation: For high-purity applications, it is strongly advised to use a fresh, unopened bottle. If this is not possible, the material's purity must be quantified before use (See Protocol 2). For less sensitive reactions, you may be able to use the material, but be prepared for lower yields and the need for more rigorous purification of your product.
Q2: My reaction yield is significantly lower than expected when using a previously opened bottle of the reagent. What is the likely cause?
A2: The most probable cause is a reduction in the molar equivalence of the active reagent due to degradation. As outlined in the decomposition pathway, hydrolysis and subsequent decarboxylation convert the starting material into ethyl acetate and CO₂, neither of which will participate in your desired reaction.
-
Expert Insight: A 10% degradation of your starting material does not just mean a 10% loss in yield; it also introduces at least two new chemical species (monoethyl malonate, HCl, ethyl acetate) into your reaction vessel, which can lead to unforeseen side reactions and complex purification challenges.
-
Troubleshooting Steps:
-
Verify Purity: Before proceeding, analyze a small aliquot of the reagent using ¹H NMR or HPLC to determine the percentage of the active compound remaining.
-
Adjust Stoichiometry: If the material is deemed usable (e.g., >90% pure), adjust the amount used in the reaction to account for the inactive portion.
-
Future Prevention: Implement a strict handling protocol for new bottles. It is highly recommended to purchase smaller quantities that can be consumed quickly or to aliquot a larger bottle into smaller, single-use vials under an inert atmosphere upon receipt (See Protocol 1).
-
Q3: After running my reaction, I have a difficult-to-remove impurity that was not present when I used a fresh bottle of ethyl 3-chloro-3-oxopropanoate. How do I identify it?
A3: The impurity is likely a byproduct formed from the reaction of a degradation product with your substrate or solvent. Common degradation products include:
-
Monoethyl malonate: Can participate in reactions as a carboxylic acid.
-
Ethyl acetate: Generally inert, but its presence dilutes the reagent.
-
Hydrogen Chloride (HCl): Can cause unwanted acid-catalyzed side reactions, such as ester hydrolysis or rearrangement of sensitive functional groups.
-
Analytical Approach: Use LC-MS to identify the mass of the impurity. Based on its mass and your knowledge of the reactants, you can often deduce its structure. For example, if your substrate has an alcohol group, you might see esterification by the monoethyl malonate impurity.
Part 3: Frequently Asked Questions (FAQs)
Q: What are the optimal long-term storage conditions for ethyl 3-chloro-3-oxopropanoate?
A: The ideal storage conditions aim to mitigate the two primary drivers of degradation: moisture and heat.
-
Temperature: Store in a cool, dry place.[5][6] For long-term storage (>1 month), refrigeration at 2-8°C is recommended. For maximum stability, storage at -20°C is best.
-
Atmosphere: The material must be stored under a dry, inert atmosphere (e.g., nitrogen or argon).[4]
-
Container: The container must have a high-integrity, tight-fitting cap, preferably with a PTFE liner.[6] Ensure the cap is securely fastened immediately after each use.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) or -20°C (Frozen) | Slows the kinetics of decomposition reactions. |
| Atmosphere | Dry Nitrogen or Argon | Prevents contact with atmospheric moisture and oxygen. |
| Container | Tightly sealed glass bottle with PTFE liner | Provides a chemically inert and impermeable barrier. |
| Location | Ventilated, corrosives-compatible cabinet | Ensures safety in case of leakage (due to HCl formation).[5] |
Q: Should I add a stabilizer to my bottle of ethyl 3-chloro-3-oxopropanoate?
A: No, it is generally not recommended to add stabilizers directly to the bulk container. While acid scavengers (like non-nucleophilic bases) or moisture scavengers could theoretically help, they would also act as impurities in your subsequent reactions. Adding anything to the bottle compromises its stated purity and can lead to unpredictable outcomes. The best stabilization strategy is strict adherence to proper storage and handling protocols to prevent degradation in the first place.
Q: How do I safely dispose of degraded ethyl 3-chloro-3-oxopropanoate?
A: Degraded material should be treated as hazardous waste. It is corrosive and will contain HCl.[7] The recommended disposal method is to slowly and carefully quench the material by adding it to a stirred, cooled solution of sodium bicarbonate or another suitable weak base. This should be done in a fume hood. The neutralized solution can then be disposed of according to your institution's chemical waste guidelines.[5] Always consult your organization's safety officer and the product's Safety Data Sheet (SDS) for specific disposal instructions.
Part 4: Recommended Protocols
Protocol 1: Aliquoting for Long-Term Storage
This protocol is designed for when a large bottle of the reagent is purchased and needs to be preserved for extended use.
Caption: Workflow for aliquoting Ethyl 3-chloro-3-oxopropanoate under inert atmosphere.
Protocol 2: Purity Assessment by Reverse-Phase HPLC
This method provides a quantitative assessment of the reagent's purity.[8]
1. Objective: To determine the percent purity of an ethyl 3-chloro-3-oxopropanoate sample.
2. Materials & Equipment:
-
HPLC system with a UV detector
-
Reverse-phase C18 column (e.g., Newcrom R1 or equivalent)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for MS compatibility)
-
Sample of ethyl 3-chloro-3-oxopropanoate
-
Volumetric flasks and pipettes
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 Reverse-Phase, 3-5 µm particle size |
| Mobile Phase | Acetonitrile and Water with 0.1% acid |
| Detection | UV at 210-220 nm |
| Injection Volume | 5-10 µL |
| Flow Rate | 1.0 mL/min |
4. Procedure:
-
Standard Preparation: Prepare a standard solution of known concentration using a fresh, high-purity sample of ethyl 3-chloro-3-oxopropanoate.
-
Sample Preparation: Carefully prepare a solution of the test sample at the same concentration as the standard.
-
Analysis: Inject the standard and the sample onto the HPLC system.
-
Calculation: Calculate the purity of the sample by comparing the peak area of the analyte in the sample chromatogram to the peak area in the standard chromatogram.
Purity (%) = (Area_Sample / Area_Standard) x 100%
References
-
Organic Syntheses Procedure. (n.d.). ethyl 3,3-diethoxypropanoate. Retrieved from [Link]
-
SIELC Technologies. (2018, May 16). Ethyl 3-chloro-3-oxopropionate. Retrieved from [Link]
-
Master Organic Chemistry. (2022, May 20). Decarboxylation. Retrieved from [Link]
-
Reddit. (2020, March 29). Mechanism for decarboxylation of a beta-keto ester in ethanol. Retrieved from [Link]
-
PubChem. (n.d.). ethyl 3-chloro-3-oxopropanoate. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Asymmetric transfer hydrogenation of aryl ketoesters with chiral double-chain surfactant-type catalyst in water. Retrieved from [Link]
- Google Patents. (n.d.). CN101333163A - A kind of preparation method of 3-chloropropionate.
-
PubChem. (n.d.). Ethyl 3-chloropropionate. Retrieved from [Link]
-
Reddit. (n.d.). Acetyl Chloride Storage. Retrieved from [Link]
-
TSI Journals. (2011, November 25). Physical CHEMISTRY. Retrieved from [Link]
-
RSC Publishing. (2021, July 2). Recent advances in the transesterification of β-keto esters. Retrieved from [Link]
-
Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Acetyl chloride. Retrieved from [Link]
-
(Source for HPLC of related compound). (n.d.). An Analytical Method to Determine Concentration of Ethyl Chloroacetate. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2020, October 26). Acyl chlorides stability. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. reddit.com [reddit.com]
- 3. Sciencemadness Discussion Board - Acyl chlorides stability - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. download.basf.com [download.basf.com]
- 5. echemi.com [echemi.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. Ethyl 3-chloro-3-oxopropionate | C5H7ClO3 | CID 118931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Ethyl 3-chloro-3-oxopropionate | SIELC Technologies [sielc.com]
Validation & Comparative
Ethyl malonoyl chloride vs. thionyl chloride for acyl chloride generation
Topic: Comparative Guide: Thionyl Chloride vs. Oxalyl Chloride for Acyl Chloride Generation (Focus on Ethyl Malonoyl Chloride) Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Case Study: The Synthesis of Ethyl Malonoyl Chloride
Executive Summary & Scientific Clarification
Status: Thionyl Chloride (
In high-stakes drug development, the choice between Thionyl Chloride and Oxalyl Chloride is dictated by substrate stability. While Thionyl Chloride is the industrial workhorse due to atom economy, its harsh thermal requirements often degrade labile substrates like Ethyl Hydrogen Malonate , leading to decarboxylation. Oxalyl Chloride, activated by catalytic DMF, offers a milder, room-temperature alternative essential for preserving sensitive functionalities.
This guide compares these two reagents, using the difficult synthesis of Ethyl Malonoyl Chloride to demonstrate why reagent selection dictates experimental success.
Technical Comparison: The Reagents
Thionyl Chloride ( )
-
Mechanism: Converts carboxylic acids to acyl chlorides via a chlorosulfite intermediate (
). -
Conditions: Typically requires reflux (
) to drive the release of and . -
Byproducts: Sulfur dioxide (
, gas) and Hydrogen chloride ( , gas). -
Key Risk: The high temperature and acidic environment can cause acid-catalyzed degradation (e.g., decarboxylation of malonic acids) or isomerization.
Oxalyl Chloride ( ) + DMF (Catalytic)
-
Mechanism: Reacts with catalytic DMF to form the active Vilsmeier-Haack reagent (chloroiminium ion), which chlorinates the acid under mild conditions.
-
Conditions: Room temperature (
) or lower. -
Byproducts: Carbon monoxide (
, toxic gas), Carbon dioxide ( , gas), and . -
Key Advantage: "Soft" chlorination prevents thermal degradation of substrates like Ethyl Malonoyl Chloride.
Performance Matrix
| Feature | Thionyl Chloride ( | Oxalyl Chloride ( |
| Reaction Temperature | High (Reflux, | Low ( |
| Catalyst | None (usually) | DMF (Required, 1-5 mol%) |
| Substrate Tolerance | Low (Acid/Heat sensitive risks) | High (Preserves sensitive groups) |
| Byproduct Removal | Easy (Gases) | Easy (Gases), but CO is toxic |
| Cost | Low (Bulk commodity) | High (Reagent grade) |
| Suitability for EMC | Poor (Risk of Decarboxylation) | Excellent (High Purity) |
Critical Case Study: Synthesis of Ethyl Malonoyl Chloride
The Challenge: Ethyl Malonoyl Chloride (Ethyl 3-chloro-3-oxopropanoate) is a critical building block for heterocycles (e.g., quinolines). It is derived from Ethyl Hydrogen Malonate .
-
Instability: Malonic acid derivatives are prone to decarboxylation upon heating, forming esters and
. -
Reaction:
Method A: Thionyl Chloride (The "Hard" Route)
-
Protocol: Refluxing Ethyl Hydrogen Malonate with excess
. -
Failure Mode: The reflux temperature (
) often exceeds the stability threshold of the malonic acid monoester. -
Result: Significant formation of Ethyl Acetate (decarboxylated byproduct) and polymeric residues. The product is often dark and requires difficult vacuum distillation.
Method B: Oxalyl Chloride (The "Soft" Route)
-
Protocol: Treating Ethyl Hydrogen Malonate with Oxalyl Chloride and catalytic DMF in DCM at
. -
Success Factor: The Vilsmeier-Haack intermediate activates the acid at
, bypassing the thermal activation energy required for decarboxylation. -
Result: Quantitative conversion to Ethyl Malonoyl Chloride with minimal purification needed (often just solvent removal).
Visual Analysis: Mechanisms & Pathways
Figure 1: Reagent Selection Logic & Mechanism
Caption: Decision matrix for acyl chloride generation. Thionyl chloride is cost-effective for robust acids, while Oxalyl chloride/DMF is required for labile substrates like malonates.
Figure 2: The Decarboxylation Trap (Ethyl Malonoyl Chloride)
Caption: Thermal degradation pathway of Ethyl Hydrogen Malonate. High temperatures with Thionyl Chloride favor decarboxylation, whereas the mild Oxalyl Chloride route preserves the acyl chloride.
Experimental Protocols
Protocol A: Generation of Ethyl Malonoyl Chloride using Oxalyl Chloride (Recommended)
Best for: High purity, small-to-medium scale, sensitive downstream applications.
-
Setup: Equip a dry 2-neck round-bottom flask with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel. Vent the system through a calcium chloride drying tube into a fume hood (Caution: CO gas evolution).
-
Solvation: Dissolve Ethyl Hydrogen Malonate (1.0 equiv) in anhydrous Dichloromethane (DCM) (
). -
Catalyst: Add DMF (Dimethylformamide) (0.05 equiv, catalytic).
-
Addition: Cool the solution to
. Add Oxalyl Chloride (1.2 equiv) dropwise over 20 minutes.-
Observation: Vigorous gas evolution (
) will occur immediately.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours until gas evolution ceases.
-
Workup: Concentrate the mixture under reduced pressure (rotary evaporator) at
to remove solvent and excess oxalyl chloride. -
Result: The residue is Ethyl Malonoyl Chloride (typically
purity), suitable for immediate use in acylation reactions without distillation.
Protocol B: Generation using Thionyl Chloride (Legacy/Bulk)
Best for: Large scale where distillation is feasible and some yield loss is acceptable.
-
Setup: Round-bottom flask with reflux condenser and
trap (scrubber). -
Mixing: Add Ethyl Hydrogen Malonate (1.0 equiv) to neat Thionyl Chloride (2.0 - 5.0 equiv). Note: No solvent is typically used to maximize temperature.
-
Reaction: Heat to reflux (
) for 1-2 hours.-
Critical Control: Do not overheat; prolonged heating accelerates decarboxylation.
-
-
Workup: Distill off excess Thionyl Chloride at atmospheric pressure.
-
Purification: Vacuum distillation is mandatory to separate the product from decarboxylated byproducts (Ethyl Acetate).
-
Warning: The product is thermally unstable; use high vacuum to keep distillation temperature low.
-
References
-
International Journal of Research in Engineering and Technology (IJRET). (2014). Solvent Free Synthesis of Malonyl Chlorides: A Green Chemistry Approach. Volume 03, Issue 05. Retrieved from [Link]
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.[1][2][3][4] Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).
-
Organic Syntheses. (1959). Oxalyl Chloride as a Reagent.[4] Coll. Vol. 4, p. 715. Retrieved from [Link]
Sources
A Comparative Guide to Heterocycle Synthesis: Evaluating the Efficacy of Ethyl (Chloroformyl)acetate
For Researchers, Scientists, and Drug Development Professionals
In the vast landscape of synthetic organic chemistry, the construction of heterocyclic scaffolds remains a cornerstone of drug discovery and materials science. Among the myriad of building blocks available, ethyl (chloroformyl)acetate, a bifunctional C3 synthon, presents a compelling option for the streamlined synthesis of various heterocylic systems. This guide provides an in-depth comparison of reaction yields for several key heterocycles synthesized using ethyl (chloroformyl)acetate against established alternative methods, supported by experimental data and mechanistic insights.
The Versatility of a Bifunctional Reagent
Ethyl (chloroformyl)acetate possesses two distinct electrophilic sites: a highly reactive acyl chloride and a less reactive ester. This reactivity differential is the key to its utility, allowing for sequential reactions with a variety of binucleophiles. Typically, the more nucleophilic center of a reagent will first attack the acyl chloride, followed by an intramolecular cyclization involving the ester moiety. This predictable reaction pathway makes it a valuable tool for the synthesis of five- and six-membered heterocycles.
Caption: Experimental workflow for a Knorr-type pyrazolone synthesis.
Conclusion
Ethyl (chloroformyl)acetate is a valuable and versatile reagent for the synthesis of a range of heterocycles. Its bifunctional nature allows for a straightforward reaction cascade of acylation followed by cyclization. While it provides a direct route to certain substituted heterocycles, its overall yield and applicability must be compared with a wide array of alternative, often highly optimized, synthetic methodologies. For the synthesis of 1,3-oxazinones, modern catalytic methods may offer higher yields and shorter reaction times. In the case of pyrazolones, the classical Knorr synthesis and its variations remain highly efficient, especially when the required β-ketoester is commercially available. For thiazole derivatives, the choice of synthetic route is heavily dependent on the desired substitution pattern, with numerous high-yielding options available. The strategic decision to employ ethyl (chloroformyl)acetate should be based on the specific target molecule, the availability of precursors, and the desired operational simplicity of the synthetic sequence.
References
- High speed synthesis of pyrazolones using microwave-assisted neat reaction technology. (n.d.). Google Books.
- Synthesis of Chromone-Related Pyrazole Compounds. (n.d.). PMC - NIH.
- Thioamide synthesis by thionation. (n.d.). Organic Chemistry Portal.
- HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. (n.d.). Farmacia Journal.
- Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline.
- Advanced Catalytic Syntheses of 1,3-Oxazine Derivatives via Electrophilic Substitution Using Mono- and Bimetallic Phosphate Catalysts. (2024, August 2). ResearchGate.
- Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
- One-pot synthesis of 1,3-oxazin-4-ones through an Ir-catalyzed mild formal condensation reaction of secondary amides with acyl chlorides. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
- Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update. (2023, April 17). MDPI.
- Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. (2024, October 25). NIH.
- Synthesis of 1,3-Oxazine-4-thione Derivatives through an Efficient, Rapid and Green Method Catalyzed by L-Proline in Aqueous Medium. (2025, August 6). ResearchGate.
- New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. (n.d.). PMC.
- Reactions of Secondary -Ketothioamides with Ethyl Bromoacetate and Etyl Bromopropionate. The Synthesis of N-Substituted 2-Acylmethylidene-1,3-thiazolin-4-ones. (2025, August 10). ResearchGate.
- Thioamide synthesis by thioacylation. (n.d.). Organic Chemistry Portal.
Purity Analysis of Ethyl Malonyl Chloride: A Comparative Guide (GC-MS vs. qNMR)
Executive Summary
Ethyl Malonyl Chloride (EMC) is a highly reactive, moisture-sensitive acyl chloride used extensively as a building block in the synthesis of heterocycles and pharmaceuticals. Its high reactivity presents a distinct analytical challenge: traditional methods often yield false positives regarding purity.
This guide compares two primary analytical workflows:
-
Derivatization GC-MS: The industry workhorse for impurity profiling, modified with a specific quenching protocol to prevent thermal degradation.
-
Quantitative NMR (qNMR): The "Gold Standard" for absolute purity determination, eliminating the need for identical reference standards and avoiding thermal artifacts.
Key Finding: While GC-MS is essential for identifying specific organic impurities (like starting materials), qNMR is the superior method for assaying absolute purity because it does not suffer from the thermal instability issues of GC or the non-specificity of argentometric titration (which falsely counts free HCl as active product).
The Analytical Challenge
EMC (
-
The Trap of Titration: Many Certificates of Analysis (CoA) rely on Argentometric Titration (measuring
). This is chemically flawed for EMC because hydrolysis releases HCl. A degraded sample high in HCl will still titrate as "100% Chloride," masking significant decomposition. -
The Trap of Direct GC: Injecting EMC directly often leads to "ghost peaks" and broad tailing due to interaction with the column stationary phase and thermal degradation.
Method A: GC-MS with Methanol Quench (Impurity Profiling)
Objective: To separate and identify volatile organic impurities, specifically the starting material (Diethyl Malonate).
The "Methanol Quench" Principle
You cannot simply dilute EMC in a solvent and inject it. You must chemically stabilize it.
-
Common Mistake: Quenching with Ethanol .
-
Reaction:
. -
Problem: If your starting material was Diethyl Malonate (common synthesis route), you have just converted your product into the impurity you are trying to detect. You cannot distinguish them.
-
-
The Solution: Quench with Methanol .
-
Reaction:
. -
Result: The product shifts to a unique retention time (Methyl Ethyl Malonate), leaving the starting material (Diethyl Malonate) distinct and measurable.
-
Experimental Protocol
Reagents:
-
Anhydrous Methanol (HPLC Grade)
-
Dichloromethane (DCM)
-
Pyridine (Acid scavenger, optional but recommended to protect column)
Workflow:
-
Preparation: Add
of anhydrous Methanol into a GC vial. -
Sampling: Add
of Ethyl Malonyl Chloride sample. -
Reaction: Cap immediately and vortex for 30 seconds. The reaction is exothermic; allow to cool.
-
Dilution: Dilute
of this mixture into of DCM. -
Analysis: Inject
into GC-MS (Split 50:1).
Data Interpretation
| Compound | Derivative Form | Approx.[1][2][3][4][5][6][7] Retention Index | Significance |
| Ethyl Malonyl Chloride | Methyl Ethyl Malonate | ~1100 | Main Product Peak |
| Diethyl Malonate | Unchanged | ~1200 | Common Starting Material |
| Malonic Acid | Dimethyl Malonate | ~1000 | Hydrolysis degradation product |
Method B: Quantitative NMR (qNMR) (Absolute Purity)
Objective: To determine the precise mass balance purity without a reference standard of EMC.
The qNMR Advantage
qNMR relies on the fundamental physical principle that signal intensity is directly proportional to the number of nuclei. By using a Certified Reference Material (CRM) as an Internal Standard (IS), we can calculate the absolute purity of EMC.
Selection of Internal Standard (Critical): The IS must be:
-
Non-reactive with Acid Chlorides (rules out Maleic Acid or anything with -OH/-NH groups).
-
Soluble in
. -
Have peaks distinct from EMC (EMC has signals at
1.3 and 4.2).
Recommended IS: 1,3,5-Trimethoxybenzene or 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) .
Experimental Protocol
Reagents:
-
Solvent:
(dried over molecular sieves to prevent hydrolysis during the scan). -
Internal Standard: 1,3,5-Trimethoxybenzene (TraceCERT® or equivalent).
Workflow:
-
Weighing: Accurately weigh
of Internal Standard ( ) and of EMC Sample ( ) into the same vial. Record weights to 0.01 mg precision. -
Dissolution: Add
. Vortex to dissolve. -
Transfer: Transfer to NMR tube.
-
Acquisition: Run
-NMR.-
Pulse delay (D1):
seconds (Critical for full relaxation). -
Scans: 16 or 32.
-
Calculation
- : Integral area
-
: Number of protons (EMC
singlet = 2H) - : Molar Mass
- : Mass weighed
- : Purity (decimal)
Comparative Analysis & Decision Matrix
The following table contrasts the performance of the three main analytical techniques.
| Feature | qNMR (Recommended) | Derivatization GC-MS | Argentometric Titration |
| Accuracy | High (Absolute) | Medium (Response factors vary) | Low (False positives from HCl) |
| Specificity | High (Structure specific) | High (Separates impurities) | None (Only measures Cl-) |
| Thermal Risk | None (Room Temp) | High (Injector degradation) | None |
| Sample Prep | Simple (Dissolve) | Complex (Derivatize) | Simple (Dissolve) |
| What it misses | Inorganic salts | Non-volatiles | Organic impurities |
Visualizing the Workflow
The following diagram illustrates the decision logic for analyzing EMC.
Figure 1: Analytical workflow decision matrix for Ethyl Malonyl Chloride.
References
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Link
-
Sigma-Aldrich. (2023). Ethyl malonyl chloride Product Specification & Properties (CAS 36239-09-5). Merck KGaA. Link
-
Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy. Trends in Analytical Chemistry. Link
-
BenchChem. (2025).[3] Comparative Guide to Analytical Methods for Malonyl Chloride. Link
-
PubChem. (2023). Ethyl malonyl chloride Compound Summary. National Library of Medicine. Link
Sources
- 1. Ethyl malonyl chloride | 36239-09-5 [chemicalbook.com]
- 2. Ethyl malonyl chloride, 95% 100 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Ethyl malonyl chloride, 98% 36239-09-5 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. ijret.org [ijret.org]
- 7. Ethyl 3-chloro-3-oxopropionate | C5H7ClO3 | CID 118931 - PubChem [pubchem.ncbi.nlm.nih.gov]
Benchmarking Ethyl Malonyl Chloride Efficiency in Drug Discovery
Executive Summary
In the high-stakes landscape of pharmaceutical process chemistry, the selection of a C3-synthon for introducing the malonyl moiety is a critical decision point. While Diethyl Malonate (DEM) remains the bulk commodity standard, Ethyl Malonyl Chloride (EMC) offers a distinct kinetic profile that addresses specific failures in nucleophilic substitution.
This guide benchmarks EMC against its primary alternatives—DEM and Meldrum’s Acid —focusing on yield, atom economy, and reaction kinetics in the context of heterocycle synthesis (specifically quinolones) and
Part 1: The Chemical Profile – EMC vs. Alternatives
The utility of EMC lies in the activation energy of the carbonyl carbon. Unlike the ester carbonyl in DEM, which relies on harsh thermal activation or strong alkoxide bases to facilitate nucleophilic attack, the acyl chloride in EMC is activated by the inductive withdrawal of chlorine, allowing reactions to proceed at ambient or cryogenic temperatures.
Comparative Properties Matrix
| Feature | Ethyl Malonyl Chloride (EMC) | Diethyl Malonate (DEM) | Meldrum's Acid |
| CAS | 36239-09-5 | 105-53-3 | 2033-24-1 |
| Reactivity | High (Acyl Chloride) | Low (Diester) | High (Acyl Ketene Precursor) |
| Primary Mechanism | Nucleophilic Acyl Substitution | Transesterification / Enolate Alkylation | Addition-Elimination / Ketene Cycloaddition |
| Byproducts | HCl (Gas/Salt) | Ethanol | Acetone + CO₂ |
| Atom Economy | Moderate (Cl loss) | High (EtOH recycled) | Low (Loss of C₃H₆O + CO₂) |
| Handling | Moisture Sensitive, Corrosive | Benign, Stable | Solid, Stable (Reactive in solution) |
Part 2: Performance Benchmark – Heterocycle Formation
Case Study: Synthesis of Malonanilides (Quinolone Precursors)
The formation of malonanilides is a pivotal step in synthesizing 4-hydroxy-2-quinolones. The choice of reagent dictates the impurity profile and thermal history of the intermediate.
Pathway A: The Classical Thermal Route (DEM)
-
Reagents: Aniline + Diethyl Malonate (Excess).
-
Conditions: Neat reflux (150–180°C) or high-boiling solvents (Diphenyl ether).
-
Mechanism: Thermal nucleophilic attack of aniline on the ester.
-
Limitations: High thermal stress leads to oxidation of electron-rich anilines; requires removal of ethanol to drive equilibrium (Le Chatelier’s principle).
Pathway B: The Kinetic Route (EMC)
-
Reagents: Aniline + EMC + Base (Et₃N or Pyridine).
-
Conditions: DCM or THF, 0°C to RT.
-
Mechanism: Rapid acylation via tetrahedral intermediate.
-
Advantages: Stoichiometric control prevents bis-acylation; low temperature preserves sensitive functional groups.
Experimental Data Comparison
| Metric | EMC Protocol | DEM Protocol |
| Reaction Temp | 0°C | 160°C |
| Time to Completion | 1–2 Hours | 6–12 Hours |
| Isolated Yield | 85–95% | 60–75% |
| Impurity Profile | Minimal (HCl salt filtration required) | Oligomers, oxidation products |
Critical Insight: While DEM is cheaper per kg, the EMC route reduces unit operations by eliminating the need for high-vacuum distillation to remove excess reagent and byproducts. For high-value API intermediates, EMC offers a lower Total Cost of Ownership (TCO).
Part 3: C-Acylation Efficiency (Synthesis of -Keto Esters)
For C-C bond formation (e.g., extending a carbon chain), EMC acts as a precise electrophile.
-
EMC Route: Requires a pre-formed enolate (e.g., Magnesium enolates) to prevent double addition.
-
Meldrum's Acid Route: Meldrum's acid can be acylated and then alcoholyzed to form
-keto esters.[1][2] This is often cleaner but atom-inefficient due to the loss of the acetone protecting group.
Atom Economy Calculation
-
EMC Reaction:
-
Waste: Chloride salt.
-
-
Meldrum's Reaction:
-
Waste:
(44 Da) + Acetone (58 Da) = 102 Da loss per mole.
-
Verdict: EMC is superior for Atom Economy in large-scale manufacturing, whereas Meldrum's acid is superior for Purification Simplicity (volatile byproducts) in early-phase discovery.
Part 4: Visualizing the Decision Logic
The following diagram illustrates the mechanistic pathways and decision nodes for selecting the optimal reagent.
Figure 1: Decision matrix for selecting malonyl synthons based on substrate constraints and process scale.
Part 5: Experimental Protocols
Protocol A: Synthesis of Ethyl Malonyl Chloride (Self-Validating)
Adapted from Green Chemistry Approaches [1]
Objective: Convert Diethyl Malonate to EMC with >97% conversion.
-
Selective Hydrolysis:
-
Dissolve Diethyl Malonate (1.0 eq) in ethanol.
-
Add KOH (1.0 eq) in ethanol dropwise at 0°C.
-
Validation Point: Formation of white precipitate (Potassium ethyl malonate) confirms mono-hydrolysis.
-
Filter and acidify with conc. HCl to yield Monoethyl Malonic Acid (MEMA).
-
-
Chlorination:
-
Suspend MEMA (1.0 eq) in dry DCM (or neat for solvent-free).
-
Add Thionyl Chloride (1.2 eq) dropwise at RT. Reflux for 1 hour (40–45°C).
-
Validation Point: Cessation of gas evolution (
) indicates completion.
-
-
Isolation:
-
Distill off DCM and excess
. -
Vacuum distill the residue to obtain EMC (bp 83°C @ 22 mmHg).
-
Quality Check: GC Purity should be >97%.
-
Protocol B: Rapid Malonanilide Formation using EMC
Standard Benchmarking Protocol
-
Setup: Flame-dry a 3-neck flask under
. -
Addition: Charge Aniline (10 mmol) and Triethylamine (11 mmol) in dry DCM (20 mL). Cool to 0°C.
-
Acylation: Add Ethyl Malonyl Chloride (10.5 mmol) dropwise over 15 mins.
-
Note: Exotherm must be controlled to <5°C to prevent bis-acylation.
-
-
Workup: Stir at RT for 1 hour. Wash with 1N HCl (remove amine), then Sat.
(remove acid), then Brine. -
Result: Evaporation yields crystalline malonanilide.
Part 6: References
-
Patil, M. R., & Chavan, S. M. (2015). Solvent Free Synthesis of Malonyl Chlorides: A Green Chemistry Approach. International Journal of Research in Engineering and Technology. Link
-
Sigma-Aldrich. (n.d.). Ethyl malonyl chloride - Technical Grade. Product Specification & Applications. Link
-
TCI Chemicals. (n.d.).[3] Ethyl Malonyl Chloride Product Information. TCI America. Link
-
Organic Syntheses. (1959). Ethyl tert-Butyl Malonate via Ethyl Malonyl Chloride. Organic Syntheses, Coll. Vol. 4, p.417. Link
-
National Institutes of Health (NIH). (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues. PMC. Link
-
Davidson, D., & Bernhard, S. A. (1948). The Structure of Meldrum's Acid. Journal of the American Chemical Society.[4] Link
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl Malonoyl Chloride
Ethyl malonoyl chloride (CAS No: 36239-09-5) is a highly versatile reagent in organic synthesis, valued for its ability to act as a building block in the creation of a wide array of complex molecules, from peptidomimetics to specialized polymers.[1] However, its utility is matched by its hazardous nature. As an acyl chloride, it is inherently reactive, corrosive, and moisture-sensitive, demanding rigorous adherence to safety protocols for handling and, critically, for disposal.[2][3]
This guide provides a comprehensive, procedure-based framework for the safe disposal of ethyl malonoyl chloride, designed for researchers and drug development professionals. The protocols herein are grounded in the fundamental chemical reactivity of acyl chlorides and are designed to be self-validating systems that prioritize laboratory safety and environmental stewardship.
Core Hazard Assessment: Understanding the Risks
Before handling or disposing of ethyl malonoyl chloride, a thorough understanding of its hazards is essential. Mismanagement can lead to serious injury or property damage.
-
Corrosivity: The compound is classified as a corrosive liquid that causes severe skin burns and eye damage.[2][4] Accidental contact can lead to immediate and significant tissue damage.
-
Violent Reactivity with Water: Ethyl malonoyl chloride reacts violently with water and other protic solvents (e.g., alcohols) in an exothermic reaction.[4][5] This hydrolysis produces ethyl malonic acid and corrosive hydrogen chloride (HCl) gas, which can rapidly pressurize a closed container.[6][7]
-
Toxicity of Decomposition Products: Under thermal stress or upon reaction with water, the compound can release toxic and irritating fumes, including hydrogen chloride and potentially phosgene.[3][8]
-
Combustibility: It is a combustible liquid with a flash point of 64 °C (147.2 °F). While not highly flammable, it must be kept away from heat and ignition sources.[5]
Personal Protective Equipment (PPE): A Non-Negotiable Requirement
Due to the severe hazards, a stringent PPE protocol is mandatory. All handling and disposal operations must be conducted within a certified chemical fume hood.[9]
| Equipment | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles and a full-face shield. | Protects against splashes of the corrosive liquid and potential violent reactions.[5][10] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact and chemical burns. Always inspect gloves for integrity before use.[5] |
| Body Protection | Flame-retardant lab coat, chemical-resistant apron, and closed-toe shoes. | Protects skin and clothing from spills and splashes.[5][10] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor filter (Type A) may be required for spills or poor ventilation. | Protects against inhalation of corrosive vapors like HCl.[5] |
Disposal Pathway Decision Logic
The appropriate disposal method for ethyl malonoyl chloride depends on its form and quantity. The following workflow provides a logical decision-making process.
Caption: Decision workflow for ethyl malonoyl chloride disposal.
Experimental Protocols for Disposal
Protocol 1: In-Lab Neutralization of Small Quantities (<50 mL)
This protocol leverages the reactivity of acyl chlorides for their own destruction, converting the hazardous material into less harmful, water-soluble byproducts through controlled hydrolysis and neutralization.[9][11] This should only be performed by trained personnel.
Causality: The core principle is a nucleophilic addition-elimination reaction.[6] By slowly adding the ethyl malonoyl chloride to a stirred, ice-cold basic solution, the highly exothermic and violent reaction with water is controlled.[7] The base (sodium bicarbonate) immediately neutralizes the hydrochloric acid byproduct as it forms, preventing the release of corrosive vapors and controlling the reaction's pH.[12]
Methodology:
-
Preparation: In a chemical fume hood, place a beaker or flask large enough to hold at least 10 times the volume of the waste into an ice bath.
-
Quenching Solution: Prepare a 5-10% aqueous solution of sodium bicarbonate (NaHCO₃). For every 1 mL of ethyl malonoyl chloride waste, you will need approximately 20-30 mL of the bicarbonate solution. Begin stirring the solution gently with a magnetic stirrer.
-
Slow Addition: Using a dropping funnel or by carefully pipetting, add the ethyl malonoyl chloride waste to the stirring bicarbonate solution dropwise.
-
Expert Insight: The rate of addition is critical. The reaction is complete when the fizzing (CO₂ evolution from neutralization) ceases.[12] If the reaction becomes too vigorous or begins to fume, stop the addition immediately until it subsides.
-
-
Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for at least 30 minutes to ensure all the acyl chloride has reacted.
-
pH Verification: Remove the beaker from the ice bath and let it warm to room temperature. Check the pH of the solution using pH paper or a calibrated meter. The pH should be between 5.5 and 9.5.[13] If it is still acidic, add more sodium bicarbonate solution until this range is achieved.
-
Final Disposal: The resulting neutralized aqueous solution, containing ethyl malonate salts and sodium chloride, can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations.[12][13] Always confirm your institution's specific policies for aqueous waste.
Protocol 2: Management of Spills
In the event of a spill, immediate and correct action is required to mitigate exposure and environmental contamination.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary. Ensure the area is well-ventilated.[4]
-
Control Ignition Sources: Remove all sources of heat and ignition from the area.[5]
-
Containment: Cover the spill with a non-combustible, inert absorbent material such as dry sand, vermiculite, or diatomaceous earth.[14][15] DO NOT USE WATER OR COMBUSTIBLE MATERIALS LIKE SAWDUST. [15][16]
-
Collection: Once the material is fully absorbed, carefully scoop the mixture into a clearly labeled, sealable container for hazardous waste.[15]
-
Decontamination: Clean the spill area with a non-reactive solvent (e.g., acetone), followed by soap and water, collecting all cleaning materials for disposal as hazardous waste.
-
Waste Disposal: The sealed container of absorbed material must be disposed of through your institution's Environmental Health & Safety (EHS) office as hazardous waste.[17]
Protocol 3: Disposal of Empty Containers
"Empty" containers of ethyl malonoyl chloride are not truly empty and contain hazardous residue.
-
Triple Rinse: In a fume hood, carefully rinse the container three times with a small amount of a compatible, non-reactive solvent such as acetone or dichloromethane.
-
Collect Rinsate: Each rinse should be collected and treated as hazardous waste. For small amounts, the rinsate can be neutralized using the procedure in Protocol 1.
-
Container Disposal: Once rinsed, the container can be managed. If glass, it can often be disposed of in a designated laboratory glass waste container. If plastic, it may be disposed of in the regular trash after being defaced to prevent reuse.[13] Always follow site-specific procedures.
Final Waste Management
All collected hazardous waste, including spill cleanup materials and rinsate, must be stored in properly sealed and labeled containers.[4] Arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal company.[17] Never mix incompatible waste streams.
References
-
ResearchGate. (2021, July 7). How to destroy Ethyl chloride formed during reaction? Retrieved from [Link]
-
Weiss Instruments. (n.d.). Safety Data Sheet: ETHYL CHLORIDE. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2019, January 15). Safety Data Sheet: Acetyl chloride. Retrieved from [Link]
-
Lab Alley. (n.d.). How to dispose of hydrochloric acid. Retrieved from [Link]
-
United States Environmental Protection Agency. (2026, January 6). Disposal of Pesticides. Retrieved from [Link]
-
Gebauer Company. (n.d.). SAFETY DATA SHEET (SDS). Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride. Retrieved from [Link]
-
Yufeng. (2025, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Retrieved from [Link]
-
CP Lab Safety. (n.d.). Ethyl Malonyl Chloride, 5 grams, Each. Retrieved from [Link]
-
Save My Exams. (2024, December 23). Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from [Link]
-
Leslie, J. M. (2020, September 30). Hydrolysis of an acid chloride [Video]. YouTube. Retrieved from [Link]
-
Australian Government Department of Climate Change, Energy, the Environment and Water. (n.d.). Disposal of wastes containing persistent organic pollutants. Retrieved from [Link]
-
Environment Protection and Heritage Council. (2022, November 14). Discussion paper - Collection and destruction of unwanted farm and household chemicals. Retrieved from [Link]
-
Save My Exams. (2025, June 23). A Level Chemistry Revision Notes - Acyl Chlorides. Retrieved from [Link]
-
United States Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]
-
SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2025, March 16). Acyl Chlorides - formation and hydrolysis mechanism [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Water. Retrieved from [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Ethyl Malonyl Chloride | 36239-09-5 | TCI AMERICA [tcichemicals.com]
- 3. Page loading... [wap.guidechem.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. savemyexams.com [savemyexams.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. gebauer.com [gebauer.com]
- 9. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 10. sams-solutions.com [sams-solutions.com]
- 11. m.youtube.com [m.youtube.com]
- 12. laballey.com [laballey.com]
- 13. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 14. weissinstruments.com [weissinstruments.com]
- 15. nj.gov [nj.gov]
- 16. chemos.de [chemos.de]
- 17. tcichemicals.com [tcichemicals.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
